molecular formula C10H10N2O B3033296 2(1H)-Quinolinone, 3-(aminomethyl)- CAS No. 1017185-43-1

2(1H)-Quinolinone, 3-(aminomethyl)-

货号: B3033296
CAS 编号: 1017185-43-1
分子量: 174.2 g/mol
InChI 键: MLESURIUDBBHSZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2(1H)-Quinolinone, 3-(aminomethyl)- is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2(1H)-Quinolinone, 3-(aminomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2(1H)-Quinolinone, 3-(aminomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(aminomethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESURIUDBBHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Bedrock of Bioactivity: the 2 1h Quinolinone Scaffold

The 2(1H)-quinolinone core, a fused bicyclic system comprising a benzene (B151609) ring and a pyridinone ring, is a well-established "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its recurring presence in a multitude of biologically active compounds. ontosight.ainih.gov The versatility of the quinolone chemotype has fueled intensive research for decades, leading to the development of drugs for a wide array of diseases, including infectious diseases, cancer, and inflammatory conditions. chim.itnih.gov The incorporation of a carbonyl group at the 2-position of the quinoline (B57606) ring system to form the 2(1H)-quinolone, also known as carbostyril, imparts specific chemical properties that are crucial for its biological interactions. chim.itnih.gov This scaffold's ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug design.

Derivatives of the 2(1H)-quinolinone scaffold have demonstrated a remarkable range of pharmacological activities. For instance, some have been investigated as neuroleptic agents, while others have shown promise as inhibitors of the protein folding machinery Hsp90, which is implicated in cancer. nih.govnih.gov Furthermore, research has highlighted the potential of 2(1H)-quinolinone derivatives in treating conditions like pulmonary fibrosis by inhibiting key signaling pathways. nih.gov This inherent bioactivity of the core structure provides a solid foundation for the development of potent and selective therapeutic agents.

The Influence of the Aminomethyl Substituent

The introduction of an aminomethyl group (-CH2NH2) to a heterocyclic core is a common strategy in medicinal chemistry to enhance biological activity. Aminomethyl-substituted heterocyclic compounds are known to possess a wide spectrum of pharmacological effects, including antimicrobial, antifungal, and anticancer properties. mdpi.com The aminomethyl group can participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors, thereby modulating their function. acs.org

The synthesis of aminomethylated heterocycles is often achieved through the Mannich reaction, a versatile method that allows for the introduction of an aminomethylene group onto a compound with an active hydrogen. mdpi.com This straightforward synthetic accessibility further enhances the appeal of these compounds in drug discovery programs. In the context of the 2(1H)-quinolinone scaffold, the addition of an aminomethyl group at the 3-position is anticipated to significantly influence its biological profile, potentially leading to novel therapeutic applications.

A Privileged Structure in Focus: the Research Trajectory of 2 1h Quinolinone, 3 Aminomethyl

While the broader 2(1H)-quinolinone class has been extensively studied, the specific research trajectory of 2(1H)-Quinolinone, 3-(aminomethyl)- is still evolving. Its designation as a "privileged structure" is inferred from the established importance of both the 2(1H)-quinolinone scaffold and the aminomethyl functional group in medicinal chemistry. researchgate.net The combination of these two key features suggests a high potential for biological activity.

The historical development of quinolones as antibacterial agents, which began with the discovery of nalidixic acid, has paved the way for extensive exploration of this chemical class. acs.org The subsequent discovery that substitutions at various positions on the quinolone ring could dramatically enhance antimicrobial potency has led to the development of numerous fluoroquinolone antibiotics. acs.org This history of successful drug development provides a strong rationale for investigating novel derivatives like 2(1H)-Quinolinone, 3-(aminomethyl)-. Current research efforts are increasingly focused on exploring the potential of quinoline (B57606) and quinolinone derivatives beyond their antibacterial applications, with significant interest in their anticancer, antiviral, and anti-inflammatory properties. nih.govrsc.orgnih.gov

Situating 2 1h Quinolinone, 3 Aminomethyl in the Broader Research Context

Established Synthetic Routes to the 2(1H)-Quinolinone Core

The foundational 2(1H)-quinolinone structure can be assembled through various synthetic strategies, ranging from classical named reactions to modern catalytic cyclizations.

Classical methods for quinoline synthesis have been adapted to produce the quinolinone nucleus. These routes often involve the condensation and cyclization of aromatic amines with carbonyl-containing compounds.

The Skraup synthesis , traditionally used for quinolines, involves reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation. iipseries.org While the classic Skraup reaction yields quinolines, modifications using substituted acroleins or vinyl ketones in place of glycerol can lead to quinolines substituted in the hetero-ring. organicreactions.org The harsh conditions, often requiring high temperatures and strong acids, can limit its applicability for sensitive substrates. researchgate.net

The Friedländer synthesis offers a more versatile route, involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone). wikipedia.orgorganicreactions.org This reaction can be catalyzed by either acids or bases. organicreactions.orgjk-sci.com The mechanism is believed to proceed through an initial aldol (B89426) condensation, followed by rapid cyclization and dehydration to form the quinoline ring. cdnsciencepub.com By selecting appropriate starting materials, this method can be tailored to produce quinolinone structures. For instance, the reaction of o-aminoacetophenone with an enolizable carbonyl compound in a basic medium can yield quinoline derivatives. quimicaorganica.org Variations of the Friedländer synthesis, such as the Pfitzinger and Niementowski reactions, further expand its scope. wikipedia.orgorganicreactions.org

Classical Synthesis Reactants Conditions Key Feature
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentH₂SO₄, HeatForms quinoline core via acrolein intermediate. wikipedia.orgiipseries.org
Friedländer Synthesis o-Aminoaryl aldehyde/ketone, Compound with α-methylene groupAcid or Base catalystVersatile condensation followed by cyclodehydration. organicreactions.orgjk-sci.com

Modern synthetic methods often rely on intramolecular reactions to build the quinolinone scaffold with high efficiency and control. These strategies include transition-metal-catalyzed cyclizations and ring-closing metathesis.

Intramolecular cyclization of pre-functionalized precursors is a powerful approach. The Camps cyclization, for example, involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides to form either quinolin-2-ones or quinolin-4-ones, depending on the substrate and reaction conditions. mdpi.com Palladium-catalyzed intramolecular C-H activation and amidation of acrylamides have also been developed to construct the 2-quinolone core. nih.govacs.org Other methods include the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine or bromine to yield 3-haloquinolines, which can be precursors to further derivatization. nih.govacs.org

Ring-closing metathesis (RCM) has emerged as a robust method for synthesizing cyclic compounds, including heterocyclic systems. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the intramolecular metathesis of a diene. benthamdirect.com By designing appropriate acyclic precursors containing two terminal alkene functionalities, RCM can be employed to form the heterocyclic ring of the quinolinone system. organic-chemistry.orgbenthamdirect.com

Another notable strategy is the regiodivergent ring-expansion of oxindoles. Specific conditions can be used to transform 3-substituted oxindoles into either 4-quinolinone or 2-quinolinone isomers, providing a novel entry to these scaffolds from readily available starting materials. acs.org

Cyclization Strategy Catalyst/Reagent Precursor Type Key Transformation
Camps Cyclization Base (e.g., NaOH)N-(2-acylaryl)amidesIntramolecular aldol condensation. mdpi.com
Palladium-Catalyzed C-H Activation Pd(OAc)₂, LigandsAcrylamidesC-H activation/C-N bond formation. nih.govorganic-chemistry.org
Electrophilic Cyclization I₂, Br₂, PhSeBrN-(2-alkynyl)anilines6-endo-dig cyclization. nih.gov
Ring-Closing Metathesis (RCM) Grubbs' Catalyst (Ru-based)DienesIntramolecular olefin metathesis. organic-chemistry.orgbenthamdirect.com
Ring Expansion LiHMDS3-Iodomethyl oxindolesTransformation of oxindole (B195798) to quinolinone. acs.org

Strategies for Introducing the 3-(aminomethyl) Moiety

Once the quinolinone core is formed, or concurrently during its synthesis, the 3-(aminomethyl) group must be installed. This can be achieved through several distinct synthetic pathways.

The Mannich reaction is a classic and direct method for the aminomethylation of acidic C-H bonds. wikipedia.org In the context of 2(1H)-quinolinone, the C3 position is nucleophilic and can react with an electrophilic iminium ion. This ion is typically generated in situ from the reaction of a non-enolizable aldehyde, such as formaldehyde (B43269), and a primary or secondary amine. plos.orgnih.gov

The reaction of a 2-quinolinone with an amine and formaldehyde yields the corresponding 3-(aminomethyl)-2(1H)-quinolinone, also known as a Mannich base. researchgate.net However, the reaction can sometimes lead to byproducts. For instance, studies on 2-aminoquinolin-4(1H)-one have shown that besides the expected Mannich product, dimerization or further cyclization can occur, depending on the amine and solvent used. plos.orgnih.gov The choice of reaction conditions is therefore crucial to optimize the yield of the desired 3-aminomethylated product. nih.gov

An alternative, two-step approach involves first introducing a functional group at the 3-position that can later be converted to the aminomethyl group. One such strategy is the condensation of a 2(1H)-quinolinone-3-carbaldehyde with an amine or a related nitrogen nucleophile. This reaction forms an imine or enamine intermediate.

Subsequent reduction of this C=N double bond yields the target 3-(aminomethyl) derivative. For example, some research has detailed the synthesis of 2(1H)quinolinone-3-carbaldehydes and their condensation with hydrazones. researchgate.net While this example leads to a hydrazone, the principle can be extended to primary or secondary amines to form iminium ions or enamines, which can then be reduced using standard reducing agents like sodium borohydride.

This strategy involves synthesizing a 2(1H)-quinolinone ring that already bears a suitable functional group at the C3 position, which then serves as a handle for conversion into the aminomethyl moiety. This is a versatile approach as it allows for the late-stage introduction of the amine group.

Common precursors include 3-halo- or 3-acyl-2(1H)-quinolinones.

From 3-Halo-2(1H)-quinolinones : A halogen atom (e.g., Br, I) at the C3 position can be displaced by an amine via nucleophilic substitution. Syntheses of 3-haloquinolines have been achieved through methods like the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govacs.org

From 3-Acyl-2(1H)-quinolinones : A ketone or aldehyde group at the C3 position can be converted to the aminomethyl group through reductive amination . This involves reacting the carbonyl group with an amine (such as ammonia, a primary, or a secondary amine) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. Ruthenium-catalyzed reactions of enaminones with anthranils have been shown to produce 3-acylquinoline derivatives, which could serve as substrates for such transformations. rsc.orgrsc.org

This post-synthetic modification approach is particularly useful for creating diverse libraries of 3-(aminomethyl)-2(1H)-quinolinones by varying the amine used in the final step.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

In recent years, the development of synthetic protocols for quinolinone derivatives has increasingly emphasized principles of green chemistry, aiming for higher efficiency, reduced waste, and the use of environmentally benign reagents and conditions.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. cam.ac.uknih.gov The application of microwave irradiation has been successfully employed in various steps of quinolinone synthesis.

For instance, a microwave-based methodology has been shown to facilitate the Friedländer annulation, a key reaction for constructing the quinoline scaffold. This approach, which involves reacting 2-aminophenylketones with cyclic ketones, can be significantly expedited. cam.ac.uk While traditional methods may require several days and result in poor yields, the use of microwave irradiation at 160 °C in neat acetic acid can accomplish the synthesis in as little as 5 minutes with excellent yields. cam.ac.uk This method offers a greener alternative to previously reported syntheses that required high temperatures or strong acids. cam.ac.uk

Microwave assistance has also proven effective in the synthesis of quinazolinones and their derivatives, which share structural similarities with quinolinones. nih.govnih.gov For example, the reaction of substituted methyl anthranilate with various isocyanates or isothiocyanates under microwave irradiation in a DMSO/H2O solvent system proceeds efficiently without the need for a catalyst or base, providing good yields and high purities suitable for library synthesis. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis

Parameter Conventional Method Microwave-Assisted Method
Reaction Time Several days 5 minutes
Yield Very poor Excellent
Conditions High temperatures or strong acids 160 °C in neat acetic acid

| Reference | cam.ac.uk | cam.ac.uk |

Development of Solvent-Free Reaction Methodologies

The development of solvent-free or "neat" reaction conditions is a cornerstone of sustainable chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Several successful solvent-free methods for the synthesis of quinoline and quinolinone derivatives have been reported.

One notable example is the synthesis of quinoline derivatives from 2-aminoacetophenone (B1585202) or 2-aminobenzophenone (B122507) and various ketones in the presence of caesium iodide as a catalyst under thermal, solvent-free conditions. researchgate.net This method boasts several advantages, including good yields, clean reaction profiles, simple methodology, short reaction times, and straightforward work-up procedures. researchgate.net The optimal conditions were found to be heating at 100 °C for 30 minutes. researchgate.net

The Conrad-Limpach reaction, which combines aryl amines and β-ketoesters to form quinolin-4-ols, has also been adapted to solvent-free conditions. nih.gov While traditional methods often employed high-boiling and difficult-to-remove solvents, newer protocols have explored more efficient and environmentally friendly alternatives. nih.gov Additionally, a solvent-free Mannich-type reaction has been described for the synthesis of aminomethylated 8-hydroxyquinolines, where 1,3,6,8-tetraazatricyclo-[4.4.1.1]dodecane (TATD) is used in place of formaldehyde and an amine. mdpi.com

Utilization of Recyclable Catalytic Systems in Quinolinone Synthesis

The use of recyclable catalysts is another key aspect of green chemistry, offering both economic and environmental benefits. nsf.gov In the context of quinolinone synthesis, various recyclable catalytic systems have been investigated.

Copper catalysts have shown promise in modified Friedländer quinoline synthesis. For instance, a recyclable copper catalyst system, in conjunction with molecular sieves (MS 4A) and potassium hydroxide (B78521) under an oxygen atmosphere, has been used to synthesize quinolines from 2-aminobenzyl alcohol and ketones. This catalytic system could be recovered and reused up to ten times without any significant loss of activity.

Palladium-catalyzed reactions are also prevalent in quinolinone synthesis. A palladium-catalyzed oxidative cyclocarbonylation of N-monosubstituted-2-vinylanilines provides a direct and selective route to 2(1H)-quinolinones. nih.gov While the recyclability of this specific system was not detailed, the field of palladium catalysis is rich with examples of heterogeneous and recyclable catalysts.

Furthermore, the development of metal-free catalytic systems offers an attractive alternative. For example, o-benzenedisulfonimide (B1365397) has been utilized as a recyclable, non-corrosive, and non-volatile Brønsted acid catalyst for the solvent-free Friedländer synthesis of 2,3-disubstituted quinolines, achieving good to excellent yields. nih.gov

Stereoselective Synthesis of Chiral 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit distinct pharmacological activities. The stereoselective synthesis of 2(1H)-quinolinone, 3-(aminomethyl)- derivatives has been approached through various asymmetric strategies.

Application of Chiral Auxiliaries and Asymmetric Reagents (e.g., Chiral Amines)

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnih.gov After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com This strategy has been widely applied in asymmetric synthesis. nih.govresearchgate.net

Commonly used chiral auxiliaries are often derived from readily available natural sources like amino acids and terpenes. researchgate.net Evans' oxazolidinone auxiliaries are a prominent example, frequently employed in asymmetric alkylation and aldol reactions to set stereocenters with high diastereoselectivity. wikipedia.orgresearchgate.net The synthesis of complex molecules often relies on the strategic use of such auxiliaries. wikipedia.org

In the context of synthesizing chiral aminophosphonates, a related class of compounds, the addition of phosphites to chiral imines derived from the condensation of aldehydes with chiral amines is a common strategy. nih.gov This highlights the use of chiral amines as a source of asymmetry. Similarly, the synthesis of chiral 4-aminotetrahydroquinolines has been achieved through a copper(I) hydride-catalyzed asymmetric hydroamination, demonstrating the use of chiral ligands to induce enantioselectivity. nih.gov

Chemical Transformations and Functionalization of 2(1H)-Quinolinone, 3-(aminomethyl)-

The 2(1H)-quinolinone scaffold, particularly with an aminomethyl group at the 3-position, serves as a versatile platform for a variety of chemical transformations. These modifications are crucial for developing new derivatives with tailored properties. Key functionalization strategies include oxidation, reduction, electrophilic substitution, and molecular hybridization.

Oxidation Reactions Leading to Quinone Derivatives

The oxidation of quinolinone derivatives can lead to the formation of quinone structures, which are of interest for their potential biological activities. While direct oxidation of 3-(aminomethyl)-2(1H)-quinolinone to a quinone derivative is not extensively detailed in the provided results, the general principle of oxidizing quinoline and its analogues is established. For instance, the amino group on a quinolinone ring can be oxidized to form nitro derivatives. Furthermore, the synthesis of ω-N-quinonyl amino acids has been achieved through Michael-like additions, demonstrating the creation of quinone-containing molecules from amino acid precursors. nih.gov These modified amino acids are designed for potential applications where the quinone moiety can generate semiquinone radicals, a key feature for certain antitumor activities. nih.gov

Reduction of Nitro or Carbonyl Precursors to Amine Functions

A common and effective method for synthesizing amino-substituted quinolinones involves the reduction of corresponding nitro or carbonyl precursors. The reduction of a nitro group to an amino group is a fundamental transformation in the synthesis of various aminoquinoline derivatives. mdpi.comnih.gov A widely used method involves the use of iron powder in acetic acid (Fe/AcOH) to reduce 2-nitrobenzaldehydes in the presence of active methylene (B1212753) compounds, leading to substituted quinolines. researchgate.netnih.gov This domino nitro reduction-Friedländer heterocyclization is a powerful tool for creating the quinoline core with an amino group precursor already in place. researchgate.netnih.gov

Similarly, stannous chloride (SnCl2) is another effective reagent for the reduction of nitroquinolines to their corresponding aminoquinolines under mild conditions. mdpi.com This method is compatible with various functional groups, making it a versatile option in multi-step syntheses. mdpi.com The reduction of a nitro group can also be achieved using zinc in acetic acid in the presence of acetic anhydride, which directly yields an acetyl-protected amino group. nih.gov

The following table summarizes key reagents and conditions for the reduction of nitro precursors to amines in quinoline synthesis.

Precursor TypeReagent(s)ConditionsProductReference(s)
2-NitrobenzaldehydesFe/AcOHMild conditionsSubstituted Quinolines researchgate.netnih.gov
NitroquinolinesSnCl2Mild conditionsAminoquinolines mdpi.com
NitroquinoloneZinc, Acetic Acid, Acetic AnhydrideHeating3-Acetylamino-2-quinolone nih.gov

Electrophilic Substitution Reactions on the Quinolinone Ring System

The quinolinone ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups onto the aromatic core. The positions of substitution are directed by the existing substituents on the ring. For instance, in 7-amino-3-methyl-2(1H)-quinolinone, regioselective functionalization can be achieved at position 4 via electrophilic substitution. Halogenation, such as with N-bromosuccinimide (NBS) in dimethylformamide (DMF), can introduce a halogen at position 4, which can then be used for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction. Nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid leads to the formation of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), demonstrating multiple substitutions on the ring. nih.gov

Molecular Hybridization and Conjugation with Diverse Heterocyclic Scaffolds

Molecular hybridization is a prominent strategy to design and synthesize novel compounds by combining two or more pharmacophoric units into a single molecule. nih.govjuniperpublishers.com This approach aims to create hybrids with enhanced or novel biological activities. The 2(1H)-quinolinone, 3-(aminomethyl)- scaffold has been successfully hybridized with various heterocyclic systems.

1,3,4-Oxadiazole (B1194373): The combination of quinoline and 1,3,4-oxadiazole moieties has been explored to generate new chemical entities. mdpi.comnih.gov The 1,3,4-oxadiazole ring can be linked to the quinoline core, often through a spacer, to create hybrid molecules. nih.gov This strategy is driven by the fact that both quinoline and 1,3,4-oxadiazole derivatives are known to possess a wide range of biological activities. mdpi.comnih.gov

Triazoles: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is a highly efficient reaction used to synthesize quinoline-1,2,3-triazole hybrids. nih.govnih.gov This approach allows for the connection of a quinoline moiety to a triazole ring, which can act as a linker to another pharmacophore or be a key part of the active molecule itself. juniperpublishers.comresearchgate.netresearchgate.net These hybrids have shown promise in various therapeutic areas. nih.govnih.gov The triazole ring is valued for its favorable properties, including its ability to form hydrogen bonds and its stability under physiological conditions. juniperpublishers.com

Pyrimidines: Pyrimidine-quinolone hybrids have been synthesized and investigated for their potential as inhibitors of various biological targets. semanticscholar.orgnih.govresearchgate.netarabjchem.orgnih.gov These hybrids can be synthesized through reactions such as aromatic nucleophilic substitution between an aminophenyl-linked quinolinone and a chloropyrimidine. semanticscholar.org The linkage between the two heterocyclic systems can be varied to optimize the biological activity. semanticscholar.orgnih.gov

Quinazolines: Quinazolinone and quinazoline (B50416) themselves are important heterocyclic scaffolds with a broad spectrum of pharmacological activities. nih.govnih.govresearchgate.net Molecular hybridization involving these structures has led to the development of new compounds with potential therapeutic applications. nih.govmdpi.comresearchgate.net The synthesis of such hybrids often involves multi-step reaction sequences to connect the two heterocyclic cores. mdpi.com

The table below provides examples of heterocyclic scaffolds that have been hybridized with the quinolinone core and the synthetic strategies employed.

Heterocyclic ScaffoldSynthetic StrategyResulting HybridReference(s)
1,3,4-OxadiazoleMulti-step synthesis involving hydrazide formation and cyclizationQuinoline-1,3,4-Oxadiazole Hybrids mdpi.comnih.gov
1,2,3-TriazoleCopper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)Quinoline-1,2,3-Triazole Hybrids nih.govnih.gov
Pyrimidine (B1678525)Aromatic nucleophilic substitutionPyrimidine-Quinoline Hybrids semanticscholar.orgnih.gov
QuinazolineMulti-step synthesis, often involving condensation reactionsQuinoline-Quinazoline Hybrids nih.govmdpi.com

Anticancer Potential

The quinolinone framework is a recognized pharmacophore in the development of anticancer drugs. nih.gov Derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have shown promise as cytotoxic agents against a variety of cancer cell lines, operating through mechanisms that include the induction of programmed cell death, or apoptosis.

Antiproliferative Activity against Various Human Cancer Cell Lines

Research has demonstrated that derivatives of the 2(1H)-quinolinone core exhibit significant antiproliferative effects across a spectrum of human cancer cell lines.

One study highlighted a series of tetrahydroquinolinone derivatives, with a notable compound, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one , showing potent cytotoxic activity against the A549 lung cancer cell line. nih.govnih.gov Another study focused on 3-aminoisoquinolin-1(2H)-one derivatives found that 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was particularly effective against the MDA-MB-468 and MCF-7 breast cancer cell lines. univ.kiev.ua This same compound also showed activity against the RPMI-8226 leukemia cell line. univ.kiev.ua

Furthermore, certain pyrazolyl isoquinolinone derivatives demonstrated high efficacy against the OVCAR-4 ovarian cancer cell line, with one derivative also showing a lethal effect on the A498 renal cancer cell line and significant growth inhibition of SK-MEL-5 melanoma cells. univ.kiev.ua Hybrid molecules incorporating the quinolinone structure have also been evaluated. For instance, quinazolinone derivatives fused with imidazolone (B8795221) were tested against HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) cell lines. nih.gov

The table below summarizes the antiproliferative activity of selected quinolinone derivatives against various cancer cell lines.

Derivative Name/ClassCancer Cell LineActivity/FindingReference
3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-oneA549 (Lung)Potent cytotoxicity. nih.govnih.gov nih.govnih.gov
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMCF-7 (Breast)Active, Growth Percentage (GP) of 26.62%. univ.kiev.ua univ.kiev.ua
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneMDA-MB-468 (Breast)Most sensitive, GP of 10.72%. univ.kiev.ua univ.kiev.ua
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneRPMI-8226 (Leukemia)Active. univ.kiev.ua univ.kiev.ua
Dimethylpyrazolyl isoquinolinone derivativeA498 (Renal)Lethal effect, GP of -3.00%. univ.kiev.ua univ.kiev.ua
Dimethylpyrazolyl isoquinolinone derivativeSK-MEL-5 (Melanoma)Growth inhibition >70%, GP of 25.26%. univ.kiev.ua univ.kiev.ua
Pyrazolyl isoquinolinone derivativesOVCAR-4 (Ovarian)High effectiveness, GP values of 18.20% and 30.45%. univ.kiev.ua univ.kiev.ua
Quinazolinone-imidazolone hybridsHeLa (Cervical), MCF-7 (Breast), HepG2 (Liver)Evaluated for anticancer activity. nih.gov nih.gov

Apoptosis-Inducing Properties in Malignant Cells

A primary mechanism through which quinolinone derivatives exert their anticancer effects is the induction of apoptosis. Studies have shown that these compounds can trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. nih.gov

For example, the compound 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one was found to induce apoptosis in A549 lung cancer cells by causing cell cycle arrest at the G2/M phase. nih.govnih.gov Similarly, a study on tetrahydrobenzo[h]quinoline derivatives in MCF-7 breast cancer cells demonstrated a significant increase in the apoptotic cell population. sid.ir This was accompanied by an increased Bax/Bcl-2 ratio, a key indicator of susceptibility to apoptosis, and a subsequent rise in the expression of caspase 9, suggesting the activation of the intrinsic apoptotic pathway. sid.ir

Other research has also pointed to the role of quinolinone derivatives in modulating apoptotic pathways. Substituted selenopheno[2,3-c] and selenopheno[3,2-c] quinolinones were shown to induce apoptosis via the intrinsic pathway in the MCF-7 human breast adenocarcinoma cell line. nih.gov Furthermore, new hybrids of 4-aminothiazolo-2-quinolone-5-carbonitriles were found to promote apoptosis in A549 lung cancer cells by affecting the expression of key regulatory proteins like Bax, Bcl-2, and p53. researchgate.net

Antimicrobial Efficacy

In addition to their anticancer properties, 2(1H)-quinolinone derivatives are recognized for their potent antimicrobial activity. They have been developed as broad-spectrum agents effective against both Gram-positive and Gram-negative bacteria, including strains that have developed resistance to conventional antibiotics. nih.gov

Activity against Gram-Negative Bacterial Pathogens

Certain quinolone derivatives have demonstrated potent activity against Gram-negative bacteria. One study reported a class of quinolone-3-amidoalkanol derivatives with activity against E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii on par with the reference drug colistin, showing a Minimum Inhibitory Concentration (MIC) of <0.25 μg/mL. nih.gov However, other studies on quinoline-based hydroxyimidazolium hybrids found that these specific derivatives showed little inhibition of Gram-negative bacteria, with MIC values ≥50 µg/mL. nih.gov This highlights the variability in activity based on the specific substitutions on the quinoline core.

Evaluation against Specific Respiratory Tract Pathogens

The efficacy of quinolone derivatives has been evaluated against common respiratory pathogens. A surveillance study in Saudi Arabia tested the susceptibility of clinical isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis to various fluoroquinolones. nih.gov The results showed high susceptibility rates. For instance, S. pneumoniae isolates were fully susceptible to trovafloxacin, grepafloxacin, and gemifloxacin. nih.gov H. influenzae and M. catarrhalis strains were also highly sensitive to the tested agents. nih.gov It is important to note that increasing antimicrobial resistance among these respiratory pathogens is a global concern. nih.gov

Efficacy against Drug-Resistant Bacterial Strains

A significant advantage of some novel quinolinone derivatives is their effectiveness against multidrug-resistant (MDR) bacteria. A series of quinoline-2-one derivatives showed significant antibacterial action against a spectrum of multidrug-resistant Gram-positive strains, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One compound from this series demonstrated potent activity against MRSA and vancomycin-resistant Enterococci (VRE) with an MIC of 0.75 μg/mL. nih.gov

In another study, a quinolone-3-amidoalkanol derivative was tested against moxifloxacin-, isoniazid-, and rifampicin-resistant M. tuberculosis strains. nih.gov The compound showed equipotent activity against all resistant strains, suggesting that its mechanism of action is different from that of the commonly used anti-tuberculosis drugs. nih.gov

The table below summarizes the antimicrobial activity of selected quinolinone derivatives.

Derivative Class/CompoundPathogen(s)Activity/FindingReference
Quinolone-3-amidoalkanolsE. coli, K. pneumoniae, P. aeruginosa, A. baumanniiPotent activity, MIC <0.25 μg/mL. nih.gov nih.gov
Quinolone-3-amidoalkanol derivativeDrug-resistant M. tuberculosisEquipotent activity against resistant strains. nih.gov nih.gov
FluoroquinolonesS. pneumoniae, H. influenzae, M. catarrhalisHigh susceptibility rates observed. nih.gov nih.gov
Quinoline-2-one derivativesMRSA, VREPotent activity, MIC of 0.75 μg/mL for the lead compound. nih.gov nih.gov
Quinoline-based hydroxyimidazolium hybridsGram-negative bacteriaLittle inhibition, MIC ≥50 µg/mL. nih.gov nih.gov

Antiprotozoal Activities

The quinoline ring system is a well-established pharmacophore in the development of antiprotozoal agents. Building upon this foundation, derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have been synthesized and evaluated for their efficacy against a variety of parasitic protozoa.

Antimalarial Activity against Plasmodium falciparum

The urgent need for new antimalarial drugs, driven by the spread of resistance to existing therapies like chloroquine (B1663885) (CQ), has spurred research into novel chemical scaffolds. doi.org Derivatives of the 4-aminoquinoline (B48711) nucleus are known to be essential for antimalarial activity. doi.org Research has shown that modifications to the side chain of chloroquine can lead to compounds that remain active against CQ-resistant strains of P. falciparum. doi.org

Studies on various quinoline derivatives have demonstrated their potential as antimalarial agents. For instance, certain pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have shown high potency against multiple clones of P. falciparum, with 50% inhibitory concentrations (IC₅₀) around 0.01 ng/ml. nih.gov Similarly, novel 3-(3-(7-chloroquinolin-4-ylamino)propyl)-1,3-thiazinan-4-one derivatives have been screened for their in vitro antimalarial activity against CQ-sensitive strains of P. falciparum, with some compounds exhibiting moderate activity. doi.org Specifically, 3-(3-(7-chloroquinolin-4-ylamino)propyl)-2-(4-bromophenyl)-1,3-thiazinan-4-one was identified as a particularly active compound in its series. doi.org Furthermore, a library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines screened against the P. falciparum 3D7 strain showed that tertiary alkylamine products displayed antimalarial activity with IC₅₀ values between 9.90 and 23.30 µM. beilstein-journals.org

**Table 1: Antimalarial Activity of Selected Quinoline Derivatives against *P. falciparum***

Antileishmanial Activity against Leishmania donovani

Leishmaniasis, particularly the visceral form caused by Leishmania donovani, remains a significant global health problem. Quinoline-based compounds have shown promise in the search for new antileishmanial therapies. nih.gov A new family of 3-substituted quinolinone derivatives was synthesized and evaluated for their activity against L. donovani. nih.gov

Structure-activity relationship studies identified compounds 3a and 4g as the most active against both promastigote and amastigote forms of the parasite, with IC₅₀ values in the range of 2-11 µM. nih.gov Another study demonstrated that a novel quinoline derivative, compound 3b , was 8.3 times more active than the standard treatment, pentavalent antimony, when tested against L. chagasi (a species closely related to L. donovani) infected macrophages. nih.gov The antileishmanial effect of this compound was found to be independent of host cell activation. nih.gov

**Table 2: Antileishmanial Activity of 3-Substituted Quinolinone Derivatives against *Leishmania donovani***

Antitrypanosomal Activity against Trypanosoma brucei brucei

African trypanosomiasis, or sleeping sickness, is caused by parasites of the Trypanosoma brucei species. Novel quinolinone derivatives have been investigated for their potential to combat this disease. In a study of 3-substituted quinolinone derivatives, compound 3b emerged as the most active in the series against T. b. brucei, with a minimum effective concentration (MEC) value of 12 µM. nih.gov

Further research into quinolinone amides identified them as potential lead compounds with in vivo activity against Trypanosoma brucei. nih.gov Additionally, a potent 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative, compound 12 , exhibited a very low EC₅₀ value of 12 nM against T. b. brucei trypomastigotes. nih.gov This highlights the potential for significant antitrypanosomal activity within the broader quinolinone class.

**Table 3: Antitrypanosomal Activity of Quinolinone Derivatives against *Trypanosoma brucei brucei***

Neuroactive and Central Nervous System (CNS) Modulating Properties

Beyond their antiprotozoal effects, derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- have demonstrated significant activity within the central nervous system. Their structural similarities to neurochemicals like 5-hydroxytryptamine (serotonin) have prompted investigations into their psycho- and neurotropic potential. nih.gov

Nootropic Effects and Cognitive Enhancement

Early in vivo screening of 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones confirmed their high anti-amnesic activity in a passive avoidance test following scopolamine-induced amnesia. nih.gov This suggests a potential for these compounds to act as nootropics or cognitive enhancers. One of the most promising compounds, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide , exhibited a notable anti-amnesic effect alongside other valuable psychotropic properties. nih.gov Another derivative, 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one , also showed considerable anti-amnesic activity. nih.gov

Anxiolytic and Antidepressant Activities

Several derivatives from this chemical class have shown promise as anxiolytic and antidepressant agents. For example, 3-(dimethylaminomethyl)-2,8-dimethyl-1H-quinolin-4-one was found to combine anti-amnesic activity with an anti-anxiety action. nih.gov The compound N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide also demonstrated a potent anti-anxiety effect. nih.gov

The broader class of quinoline derivatives has been explored for these properties as well. A series of new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole (B633) were synthesized, with some compounds producing significant antidepressant activity in the forced swim test in mice. nih.gov This activity was linked to their multireceptor profile, acting as 5-HT₁A agonists, D₂ partial agonists, and 5-HT₂A/5-HT₇ antagonists. nih.gov

Table 4: Neuroactive Properties of 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives

Antihypoxic Activity

Currently, there is a lack of publicly available scientific literature specifically investigating the antihypoxic activity of 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives. While the broader class of quinolinone derivatives has been explored for a variety of biological effects, dedicated studies on the potential of the 3-(aminomethyl) substituted variants to protect against hypoxic conditions have not been reported. Future research may yet uncover the potential of this chemical scaffold in mitigating the detrimental effects of hypoxia.

Receptor Modulation and Other Pharmacological Profiles

Derivatives of 2(1H)-Quinolinone, 3-(aminomethyl)- have demonstrated significant interactions with a range of receptors and other pharmacological targets. These interactions underscore the potential of this chemical class in the development of novel therapeutic agents for various disorders.

Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

A significant area of investigation for quinoline derivatives has been their antagonism of the melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor implicated in the regulation of energy homeostasis and feeding behavior. Antagonism of MCHR1 is a promising strategy for the development of anti-obesity therapeutics.

Research has shown that 3-(aminomethyl)quinoline derivatives can exhibit high binding affinities for MCHR1. In one study, the replacement of a dihydronaphthalene nucleus with other bicyclic core scaffolds in a series of compounds led to derivatives with potent MCHR1 antagonistic activity and reduced affinity for the serotonin (B10506) 5-HT2c receptor. For instance, an 8-methylquinoline (B175542) derivative demonstrated a high binding affinity with an IC₅₀ value of 0.54 nM and potent in vitro antagonistic activity with an IC₅₀ of 2.8 nM for MCHR1.

Table 1: MCHR1 Antagonistic Activity of a Selected 3-(Aminomethyl)quinoline Derivative | Compound | Target | IC₅₀ (nM) | |---|---|---| | 8-methylquinoline derivative | Human MCHR1 Binding | 0.54 | | 8-methylquinoline derivative | Human MCHR1 Functional Antagonism | 2.8 |

Affinity for Serotonin Receptors (e.g., 5-HT6R, 5-HT2c)

In the development of MCHR1 antagonists, selectivity over other receptors, particularly serotonin receptors, is a critical factor to minimize potential side effects. Studies on 3-(aminomethyl)quinoline derivatives have often included assessments of their affinity for serotonin receptors.

For example, the aforementioned 8-methylquinoline derivative that showed high MCHR1 affinity displayed negligible affinity for the 5-HT2c receptor, with an IC₅₀ value greater than 1000 nM. This high degree of selectivity is a desirable characteristic for a potential therapeutic agent.

Furthermore, other quinolinone derivatives have been specifically designed and evaluated as serotonin receptor ligands. Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones have been identified with high binding affinities for the 5-HT6 receptor. One particular compound, 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one, exhibited a high binding affinity for the 5-HT6 receptor with an IC₅₀ of 8 nM, along with good selectivity over other serotonin and dopamine (B1211576) receptors. Current time information in Bangalore, IN.

Table 2: Serotonin Receptor Affinity of Selected Quinolinone Derivatives | Compound | Target | IC₅₀ (nM) | |---|---|---| | 8-methylquinoline derivative | Human 5-HT2c Receptor | >1000 | | 2-methyl-5-(N-methyl-piperazin-1-yl)-1-(naphthalene-2-sulfonyl)-2,3-dihydro-1H-quinolin-4-one | 5-HT6 Receptor | 8 |

Dopamine Receptor D3 (D3R) Binding Affinity

The dopamine D3 receptor (D3R) is another important target in the central nervous system, and ligands with high affinity and selectivity for this receptor are of interest for the treatment of various neurological and psychiatric disorders. The quinoline scaffold has been explored for its potential to yield D3R ligands.

While specific data on 3-(aminomethyl)-2(1H)-quinolinone derivatives is limited, broader studies on quinoline-based compounds have identified potent D3 receptor antagonists. For instance, certain quinoline derivatives have been shown to possess high affinity for the human D3 receptor.

Reversal of Multidrug Resistance Mediated by P-glycoprotein (P-gp)

Multidrug resistance (MDR), often mediated by the overexpression of P-glycoprotein (P-gp), is a major obstacle in cancer chemotherapy. P-gp is an ATP-dependent efflux pump that can extrude a wide range of anticancer drugs from cancer cells, thereby reducing their efficacy. The development of P-gp inhibitors that can be co-administered with chemotherapeutic agents to reverse MDR is an active area of research.

Quinoline derivatives have emerged as a promising class of P-gp inhibitors. A novel quinoline compound, MS-209, has been shown to reverse P-gp-mediated MDR in human small cell lung cancer cells. elsevierpure.com In vitro, MS-209 restored the chemosensitivity of P-gp-expressing cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. elsevierpure.com

More specifically, a series of quinolin-2-one-pyrimidine hybrids have been investigated for their ability to inhibit P-gp functionality. Several of these compounds significantly enhanced the intracellular accumulation of the P-gp substrate doxorubicin (B1662922), indicating effective blockage of the P-gp efflux pump. The most potent compounds in this series were able to completely reverse P-gp-mediated MDR. Structure-activity relationship studies revealed that the number of methoxy (B1213986) groups and the presence of a flexible methylene bridge between the quinolinone and pyrimidine moieties were important for potent P-gp inhibition.

Table 3: P-glycoprotein Inhibitory Activity of Selected Quinolin-2-one-pyrimidine Hybrids | Compound | Fluorescence Intensity Ratio (FIR) of Doxorubicin at 20 µM | |---|---| | Compound 3 | Ineffective | | Compound 4a | 1.21 - 2.87 (range for active compounds) | | Compound 5a | 1.21 - 2.87 (range for active compounds) | | Compound 6 | 1.21 - 2.87 (range for active compounds) | | Compound 7 | 1.21 - 2.87 (range for active compounds) | | Compound 10 | 1.21 - 2.87 (range for active compounds) | | Compound 11 | 1.21 - 2.87 (range for active compounds) |

Anticonvulsant Properties

Epilepsy is a common neurological disorder, and there is a continuous need for new anticonvulsant drugs with improved efficacy and better safety profiles. The quinolinone scaffold has been identified as a promising starting point for the design of novel anticonvulsants.

A new series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed and synthesized to meet the structural requirements for anticonvulsant properties. The anticonvulsant activity of these compounds was evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. One of the most potent compounds, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline, showed a strong anticonvulsant effect with an ED₅₀ of 27.4 mg/kg in the anti-MES test and 22.0 mg/kg in the anti-PTZ test.

Table 4: Anticonvulsant Activity of a Selected Quinoline Derivative | Compound | MES Test ED₅₀ (mg/kg) | scPTZ Test ED₅₀ (mg/kg) | |---|---|---| | 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline | 27.4 | 22.0 |

Table of Mentioned Compounds

Interaction with Nucleic Acids and Associated Enzymes

The ability of these quinolinone derivatives to interfere with DNA and RNA processes is central to their biological effects. They target key enzymes involved in maintaining DNA topology and integrity, leading to cytotoxic outcomes for the target cells.

Derivatives of quinolinone are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they manage DNA supercoiling, and are responsible for the decatenation (unlinking) of interlinked daughter chromosomes following replication. nih.gov Quinolone compounds act by converting these essential enzymes into cellular toxins that fragment the bacterial chromosome. nih.gov

The inhibitory mechanism does not block the catalytic functions of the enzymes outright but rather traps them at a specific stage of their action. nih.gov The key event is the stabilization of the enzyme-DNA cleavage complex. nih.govnih.gov This action effectively converts the topoisomerases into poisons that induce lethal double-strand breaks in the bacterial DNA. nih.gov In many gram-negative bacteria, resistance often first arises from mutations in DNA gyrase, while in some gram-positive bacteria, initial resistance is more commonly associated with changes in topoisomerase IV. nih.gov

Recent studies have highlighted that interactions between certain quinolone derivatives and bacterial type II topoisomerases are mediated through novel contacts made by substituents at the C7 position, such as 3'-(aminomethyl)pyrrolidinyl groups. nih.gov

Table 1: Inhibition of Bacterial Type II Topoisomerases

Target Enzyme Primary Function in Bacteria Effect of Inhibition by Quinolinone Derivatives
DNA Gyrase Controls DNA superhelical tension Trapping of the enzyme-DNA complex, leading to double-strand DNA breaks. nih.gov

| Topoisomerase IV | Decatenation of replicated chromosomes | Stabilization of the cleavage complex, preventing re-ligation of DNA strands. nih.govnih.gov |

The cytotoxicity of quinolinone derivatives stems from their ability to increase the concentration of the enzyme-DNA cleavage complexes. nih.gov These drugs function by shifting the cleavage-religation equilibrium of the topoisomerase reaction towards the cleavage state. nih.gov They achieve this by binding non-covalently at the enzyme-DNA interface, right at the active site where DNA strands are cut and rejoined. nih.gov

The mechanism involves the drug molecules intercalating into the DNA at the sites of the cleaved bonds. nih.gov Because the cuts on each DNA strand are staggered, two drug molecules are typically required to promote a double-stranded break. nih.gov By inserting themselves into the DNA, the quinolones act as physical barriers that block the ligation step, thereby "trapping" the enzyme on the DNA in its cleavage configuration. nih.govnih.gov This accumulation of cleavage complexes ultimately leads to the fragmentation of the bacterial chromosome and cell death. nih.gov Research also suggests that the binding of the drug induces a structural perturbation or unwinding of the DNA helix, which precedes the strand cleavage by the topoisomerase. nih.gov

Telomerase is a reverse transcriptase enzyme that is activated in the vast majority of cancer cells and is critical for maintaining telomere length, thereby enabling unlimited cell proliferation. nih.gov Its inhibition is a significant strategy in cancer therapy. One of the primary mechanisms for inhibiting telomerase is through the stabilization of G-quadruplex structures. nih.govnih.gov

G-quadruplexes are non-canonical four-stranded structures that can form in guanine-rich nucleic acid sequences, such as those found at the ends of human telomeres. nih.govnih.gov The formation and stabilization of these structures at the telomeres can physically obstruct the telomerase enzyme, preventing it from elongating the chromosome ends. Several G-quadruplex ligands have been shown to stabilize these structures and inhibit telomerase activity. nih.gov This leads to telomere shortening, cellular senescence, and ultimately apoptosis in cancer cells. The biological implication is the selective targeting of cancer cells, which rely on telomerase for their immortality, while largely sparing normal somatic cells where telomerase activity is low or absent.

G-quadruplexes (G4s) are involved in a number of key cellular processes, including gene transcription, translation, and DNA replication. nih.gov They are found in biologically significant regions of the genome, such as oncogene promoters and telomeres. nih.gov The ability to stabilize these structures with small molecules, or ligands, has emerged as a promising therapeutic approach.

Quinolone derivatives have been identified as effective G4-stabilizing ligands. For instance, Quarfloxin (CX-3543), a drug that reached Phase II clinical trials, is based on a fluoroquinolone scaffold. nih.gov These ligands bind to the G-quadruplex, often by stacking on the external G-tetrads or interacting with the grooves and loops of the structure. This binding locks the G4 in its folded conformation, enhancing its stability. By stabilizing G-quadruplexes in the promoter regions of oncogenes, these ligands can downregulate the transcription of cancer-promoting genes. When they stabilize G4s at the telomeres, they inhibit telomerase, as previously described. nih.gov

Table 2: G-Quadruplex Stabilization and Telomerase Inhibition

Target Structure Location Ligand Action Biological Implication

| G-Quadruplex DNA | Telomeres, Oncogene Promoters | Stabilization of the four-stranded structure. nih.govnih.gov | Inhibition of telomerase activity, downregulation of oncogene expression, induction of senescence/apoptosis. nih.gov |

Cellular Pathway Modulation

Beyond direct interaction with nucleic acids, these compounds can also exert their effects by modulating intracellular signaling pathways that control cell survival and death.

Certain quinolinone derivatives and related compounds like meriolins are potent inducers of apoptosis, or programmed cell death. mpg.desid.ir The primary mechanism often involves the intrinsic, or mitochondrial, pathway of apoptosis. mpg.denih.gov This pathway is initiated by cellular stresses, including the DNA damage caused by topoisomerase poisons. nih.gov

The induction of the mitochondrial pathway by these compounds is characterized by several key events:

Modulation of Bcl-2 Family Proteins: A critical step is the disruption of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies show that quinoline derivatives can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. sid.ir This shift in balance promotes the permeabilization of the outer mitochondrial membrane. nih.gov

Mitochondrial Disruption: The integrity of the mitochondria is compromised, leading to the disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors from the intermembrane space into the cytoplasm. mpg.denih.gov These factors include cytochrome c and Smac (also known as Diablo). nih.gov

Caspase Activation: The released cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9, the key initiator caspase of the mitochondrial pathway. mpg.denih.gov This triggers a downstream cascade of executioner caspases, which dismantle the cell.

Notably, some derivatives can induce apoptosis even in cancer cells that overexpress the anti-apoptotic protein Bcl-2, suggesting they can overcome common mechanisms of treatment resistance. mpg.denih.gov

Table 3: Key Events in Mitochondrial Apoptosis Induced by Quinolinone Derivatives

Cellular Component/Event Role in Apoptosis Effect of Quinolinone Derivatives
Bcl-2/Bax Ratio Regulates mitochondrial membrane permeability. nih.gov Decreases Bcl-2, increases Bax, promoting apoptosis. sid.ir
Mitochondrial Membrane Potential (ΔΨm) Maintenance is crucial for mitochondrial function. Disruption and loss of potential. mpg.denih.gov
Cytochrome c / Smac Pro-apoptotic factors released from mitochondria. nih.gov Release into the cytoplasm is initiated. nih.gov

| Caspase-9 | Initiator caspase of the mitochondrial pathway. | Activated following cytochrome c release. mpg.denih.gov |

Interaction with and Modulation of Key Cellular Enzymes and Receptors

Derivatives of 2(1H)-Quinolinone, 3-(aminomethyl)- demonstrate significant interaction with various key cellular enzymes and receptors, leading to the modulation of their biological activity. Research has identified these compounds as potent inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov For instance, an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative has shown potent activity against Escherichia coli DNA gyrase with a very low IC50 value of 0.0017 μM. researchgate.net This inhibitory action is crucial for their antibacterial effects, as these enzymes are essential for bacterial DNA replication, repair, and decatenation. nih.govresearchgate.net Quinolones function by stabilizing the enzyme-DNA complex, which stalls the replication fork and leads to cell death. nih.gov

In addition to antibacterial targets, these derivatives exhibit high binding affinity for human receptors, including the Melanin-Concentrating Hormone Receptor 1 (MCHR1) and serotonin receptors. nih.gov Certain 3-(aminomethyl)quinoline derivatives are potent MCHR1 antagonists, with one 8-methylquinoline derivative showing a binding affinity (IC50) of 0.54 nM. nih.gov This antagonism is significant for its potential in regulating energy metabolism. nih.gov Concurrently, these compounds show varied affinities for serotonin receptors. While some derivatives have been engineered to reduce affinity for the 5-HT2c receptor to achieve selectivity for MCHR1, others have been identified as high-affinity ligands for the 5-HT6 serotonin receptor. nih.govnih.gov This modulation of G-protein coupled receptors like serotonin and dopamine receptors is a key aspect of their pharmacological profile. nih.gov

Derivative ClassTarget Enzyme/ReceptorEffectIC50 Value
8-(methylamino)-2-oxo-1,2-dihydroquinolinesE. coli DNA GyraseInhibition0.0017 µM researchgate.net
8-methylquinoline derivativesMelanin-Concentrating Hormone Receptor 1 (MCHR1)Antagonism0.54 nM nih.gov
8-methylquinoline derivativesSerotonin Receptor 2c (5-HT2c)Negligible Affinity> 1000 nM nih.gov
Piperazinyl 2,3-dihydro-1H-quinolin-4-ones5-HT6 Serotonin ReceptorHigh-affinity binding8 nM nih.gov

Disruption of Efflux Pump Functionality (e.g., P-gp Inhibition)

A significant mechanism contributing to multidrug resistance in cancer and infectious diseases is the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Certain 2(1H)-Quinolinone derivatives have been identified as effective inhibitors of this pump. Specifically, a series of quinolin-2-one-pyrimidine hybrids have been shown to reverse P-gp-mediated multidrug resistance. nih.gov

These compounds work by inhibiting the efflux activity of P-gp, thereby increasing the intracellular concentration of therapeutic agents like doxorubicin and rhodamine 123. nih.gov Structure-activity relationship studies have revealed key features for potent P-gp inhibition:

Methoxy Groups: The presence and number of methoxy groups on the quinolinone core are important.

Molecular Length: An optimal molecular length in the extended conformation enhances inhibitory activity.

Flexible Bridge: At least one flexible methylene group connecting the quinolinone scaffold to the pyrimidine moiety is favorable for potency. nih.gov

Compounds incorporating these features have been shown to restore the toxicity of chemotherapeutic drugs at nanomolar concentrations. nih.gov For example, select hybrid compounds significantly increased the retention of rhodamine 123 (a P-gp substrate) in resistant cells. nih.gov Molecular dynamics simulations suggest that these inhibitors bind to key residues within the transmembrane helices (TMH) 4-7 and 12 of P-gp, a pattern similar to other known P-gp inhibitors. nih.gov This disruption of efflux pump functionality highlights a critical mechanism of action for this class of compounds, with potential applications in overcoming drug resistance.

Compound FeatureRole in P-gp Inhibition
Methoxy Groups on QuinolinoneFavors inhibitory potency nih.gov
Optimal Molecular LengthEnhances activity nih.gov
Flexible Methylene BridgeContributes to potency nih.gov
Binding SiteInteracts with TMH 4-7 and 12 nih.gov

Specific Receptor and Enzyme Interactions

Binding Mode Analysis within DNA Gyrase and Topoisomerase IV Cleavage Complexes

The antibacterial action of quinolone derivatives stems from their ability to inhibit DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are heterotetramers, with DNA gyrase composed of GyrA and GyrB subunits, and topoisomerase IV composed of ParC and ParE subunits. nih.govresearchgate.net The A subunit (GyrA/ParC) handles DNA cleavage and re-ligation, while the B subunit (GyrB/ParE) possesses ATPase activity that powers the supercoiling process. nih.govresearchgate.net

Quinolones function as poisons, stabilizing the covalent complex formed between the enzyme and the cleaved DNA. nih.gov This "cleavage complex" stalls DNA replication, ultimately triggering cell death. nih.gov The binding of quinolones is non-covalent and involves interactions with both the enzyme and the DNA. nih.gov Crystallographic data show that two drug molecules bind to the heterotetramer, stacking with the DNA bases at the cleavage site. nih.gov

Derivatives of 2(1H)-Quinolinone specifically target the ATPase domain of the GyrB subunit. researchgate.net A proposed model suggests that the bound gyrase alters the conformation of the DNA, creating a specific binding pocket for the quinolone molecule. nih.gov The affinity and specificity of this interaction are derived from the unique single-stranded DNA conformation within this pocket and the cooperative binding of the drug molecules. nih.gov The 3-aminothiazole fragment at the 3-position of the quinolone core has been shown to be crucial for enhancing antibacterial activity and inhibitory potency against DNA gyrase. nih.gov

Molecular Basis for Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

Several 2(1H)-Quinolinone derivatives act as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G-protein coupled receptor involved in the regulation of energy balance. nih.gov The molecular basis for this antagonism lies in the specific interactions between the compound and key amino acid residues within the receptor's binding pocket.

It has been hypothesized that the aliphatic amine, a common feature in many MCHR1 antagonists, can be replaced if the compound's bicyclic scaffold can form direct interactions with specific residues in the receptor. nih.gov For MCHR1, key residues identified are Asp123 and/or Tyr272 . nih.gov The 3-(aminomethyl) group on the quinolinone core provides a protonatable amine that is critical for this interaction. This group can form a salt bridge or a charge-assisted hydrogen bond with the acidic side chain of the aspartic acid (Asp) residue. This interaction is thought to be a primary anchor for the ligand within the receptor, contributing significantly to its high binding affinity. nih.govnih.gov By occupying this binding site and engaging these key residues, the quinolinone derivatives prevent the endogenous ligand (melanin-concentrating hormone) from binding and activating the receptor, thus exerting their antagonistic effect. nih.gov

Mechanisms of Serotonin and Dopamine Receptor Modulation (e.g., Salt Bridge Formation)

The modulation of serotonin and dopamine receptors by 2(1H)-Quinolinone derivatives is fundamental to their potential neurological effects. These receptors are G-protein coupled receptors, and their activation is often initiated by the interaction of a ligand's protonated amine with a conserved aspartic acid residue in the receptor's transmembrane domain three. nih.gov

Structure Activity Relationship Sar Studies for 2 1h Quinolinone, 3 Aminomethyl Derivatives

Elucidation of the Role of the 3-(aminomethyl) Substituent

The substituent at the 3-position, the aminomethyl group, plays a pivotal role in the interaction of these derivatives with their biological targets. Modifications to this group, including the terminal amine, the linking alkyl chain, and its position on the quinolinone scaffold, have profound effects on pharmacological activity.

The terminal amino group of the 3-(aminomethyl) side chain is a key determinant of biological activity. Its substitution pattern significantly influences the potency and efficacy of the compounds. For instance, in the development of TLR7-agonistic imidazoquinolines, which share structural similarities, modifications to the secondary amine on the sidechain were generally found to be poorly tolerated, suggesting a strict requirement for the amino group's configuration. nih.gov

In a series of novel quinolinone derivatives developed as immunosuppressive agents, the optimization of side chains around the quinolinone skeleton was crucial for activity. nih.gov Studies on other quinolone structures, such as 7-(substituted)-aminomethyl-4-quinolone-3-carboxylic acids, have shown that both monoalkylaminomethyl and monoarylaminomethyl derivatives can exhibit high potency against various pathogens, indicating that the nature of the single substituent on the nitrogen atom is critical. nih.gov This suggests that while the presence of the amino group is essential, its substitution pattern allows for modulation of activity and specificity.

Table 1: Effect of Amino Group Substitution on Biological Activity
Compound SeriesModificationObserved Biological ActivitySource
TLR7-Agonistic ImidazoquinolinesModification of the secondary aminePoorly tolerated, led to reduced or lost activity. nih.gov
7-(substituted)-aminomethyl-quinolonesMonoarylaminomethyl substitutionHigh potency against Gram-positive organisms. nih.gov
7-(substituted)-aminomethyl-quinolonesMonoalkylaminomethyl substitutionGood activity against both Gram-positive and Gram-negative organisms. nih.gov

The length and branching of the alkyl chain that connects the amino group to the quinolinone ring are critical for optimal receptor interaction. While direct studies on 3-(aminomethyl)-2(1H)-quinolinone are specific, principles from related structures provide valuable context. For example, in a study of cannabimimetic indoles, the N-1 alkyl side chain was found to be crucial for receptor binding. nih.gov High affinity for both CB1 and CB2 receptors required an alkyl chain of at least three carbons, with optimal binding observed with a five-carbon chain. nih.gov Extending the chain to seven carbons resulted in a significant drop in binding affinity. nih.gov This highlights a defined spatial limit within the receptor's binding pocket for the alkyl chain.

Similarly, for histamine (B1213489) H3 receptor agonists, replacing a basic amine with non-basic alcohol or hydrocarbon moieties of varying lengths demonstrated that a pentyl chain (five carbons) in 5-(1H-imidazol-4-yl)-pentan-1-ol yielded the most potent agonist in that series. nih.gov These findings suggest that an optimal chain length exists for the aminomethyl moiety of quinolinone derivatives to ensure proper orientation and interaction within the target's binding site.

Table 2: Influence of Alkyl Chain Length on Receptor Affinity (Analogous Systems)
Compound ClassAlkyl Chain LengthReceptor Affinity/ActivitySource
Cannabimimetic Indoles< 3 carbonsLower affinity. nih.gov
Cannabimimetic Indoles3-6 carbonsHigh affinity, optimal at 5 carbons. nih.gov
Cannabimimetic Indoles7 carbonsDramatically decreased affinity. nih.gov
Histamine H3 Receptor Agonists5-carbon chain (pentanol)Most potent agonistic activity in the tested series. nih.gov

While this study focuses on a simple amino group rather than an aminomethyl group, it underscores the principle that moving the nitrogen-containing substituent from the 3-position to another position on the quinoline (B57606) ring can drastically change its physicochemical properties. Such a change would invariably alter its binding capabilities with a biological target, suggesting that 3-(aminomethyl) and 4-(aminomethyl) derivatives would likely exhibit distinct pharmacological profiles.

Systematic Modifications of the 2(1H)-Quinolinone Ring System

The quinolinone nucleus itself is a primary determinant of the compound's intrinsic activity. Alterations to its aromaticity, saturation, or the introduction of substituents like halogens can modulate target binding and efficacy.

The aromatic nature and planarity of the quinolinone ring system are often crucial for activity. nih.gov Changes in the degree of saturation or the replacement of the core ring structure can lead to a complete loss of function. For example, in the development of TLR7 agonists based on an imidazoquinoline scaffold, replacing the imidazole (B134444) portion of the ring system resulted in inactive compounds, demonstrating the necessity of the specific heterocyclic ring for biological activity. nih.gov It has been rationalized that modifying the planarity and the extent of conjugation by altering the aromatic system can change a compound's ability to intercalate or interact with its target. nih.gov Therefore, maintaining the specific aromatic structure of the 2(1H)-quinolinone nucleus is often essential for preserving the desired biological effect.

The introduction of halogen atoms at specific positions on the quinolinone ring is a common and effective strategy for enhancing biological activity. Halogens can influence a molecule's electronic properties, lipophilicity, and metabolic stability, thereby improving target binding and efficacy. In one study on quinolone-based hydrazones, the presence of a 4-chloro substituent was shown to contribute to effective enzyme inhibition. acs.org The study concluded that halogens or other electron-withdrawing groups likely enhance the compound's ability to form stable interactions within enzyme binding sites. acs.org

Similarly, research into Hsp90 inhibitors identified a 6-bromo-quinolinone derivative as a key compound, highlighting the importance of halogenation on the benzene (B151609) ring portion of the scaffold. nih.gov In another context, compounds bearing 2,4-dichlorophenyl or 2,4-difluorophenyl groups on a related heterocyclic scaffold showed high selectivity for the hCB1 receptor, demonstrating that specific halogenation patterns can fine-tune receptor selectivity. elsevierpure.com

Table 3: Effect of Halogenation on the Quinolinone Scaffold
Compound SeriesHalogen SubstitutionEffect on Biological ActivitySource
Quinolone-based hydrazones4-chloro substituentContributed to effective enzyme inhibition. acs.org
Hsp90 Inhibitors6-bromo substituentIdentified as a key feature in an active compound. nih.gov
1-Aryl-pyrazole-carboxamides2,4-dichlorophenyl groupEnhanced selectivity for hCB1 receptor. elsevierpure.com
1-Aryl-pyrazole-carboxamides2,4-difluorophenyl groupEnhanced selectivity for hCB1 receptor. elsevierpure.com

Role of Other Substituents (e.g., Methyl, Hydroxyl, Methoxy (B1213986) Groups) on Pharmacological Profiles

The pharmacological profile of 2(1H)-quinolinone derivatives is significantly influenced by the nature and position of various substituents on the quinolinone core and associated phenyl rings. Methyl, hydroxyl, and methoxy groups are particularly important in modulating the activity of these compounds.

The methoxy group (-OCH₃) is a prevalent substituent in many biologically active molecules and approved drugs. nih.gov Its influence stems from a combination of its electronic and steric properties, which can affect ligand-target binding, physicochemical characteristics, and pharmacokinetic parameters. nih.gov In the context of quinolinone-pyrimidine hybrids designed as P-glycoprotein (P-gp) inhibitors, structure-activity relationship (SAR) studies have revealed that the number of methoxy groups is a key determinant of inhibitory potency. nih.govresearchgate.net An increased number of methoxy groups on the quinolinone ring was found to favor the P-gp inhibitory activity. nih.govresearchgate.net Similarly, in a series of quinazolinone derivatives, which share a related heterocyclic core, the presence and position of methoxy groups were shown to impact cyclooxygenase-2 (COX-2) inhibitory efficiency. mdpi.com For instance, compounds with 6- and 7-methoxy group substitutions displayed varied but significant inhibitory activities. mdpi.com The position of the methoxy group can also have a profound effect on the biological properties and pharmacokinetics of a compound, as different positional isomers can lead to varied rates of metabolic clearance. nih.gov

The hydroxyl (-OH) and methyl (-CH₃) groups also play crucial roles. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions with biological targets. nih.gov The methyl group, while seemingly simple, can influence activity through steric effects and by modifying the electronic nature of the aromatic system. beilstein-journals.org The strategic placement of these substituents is a cornerstone of medicinal chemistry efforts to fine-tune the efficacy and selectivity of 2(1H)-quinolinone-based therapeutic agents. nih.govbeilstein-journals.org

Stereochemical Investigations in SAR

Differential Biological Activities of Enantiomers (e.g., (S)- vs. (R)-configurations)

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, and 2(1H)-quinolinone derivatives are no exception. The spatial arrangement of atoms in enantiomers, which are non-superimposable mirror images, can lead to significant differences in their pharmacological and toxicological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.

For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. nih.gov In the context of quinoline derivatives, research has been conducted to separate and evaluate the individual activities of (R)- and (S)-enantiomers. For example, in the development of quinoline-based HIV-1 integrase inhibitors, it was hypothesized that the (S)-enantiomer would be more potent than the (R)-enantiomer. usm.edu This highlights the critical importance of resolving racemic mixtures to identify the more active stereoisomer, known as the eutomer. The differentiation and quantification of enantiomers can be achieved through various analytical techniques, such as ion mobility-mass spectrometry, which can separate chiral pairs like R/S-thalidomide and R/S-metoprolol after complexation with a chiral selector. nih.gov

The table below illustrates examples of differential activity observed in chiral compounds, underpinning the importance of stereochemistry in drug design.

Compound ClassEnantiomerObserved Activity
Profens (e.g., Flurbiprofen, Ketoprofen) (S)-enantiomerGenerally considered the active COX inhibitor. nih.gov
(R)-enantiomerMuch less active as a COX inhibitor, though may possess other pharmacological effects. nih.gov
Quinoline-based HIV-1 Inhibitors (S)-enantiomerHypothesized to be more potent in inhibiting HIV-1 integrase. usm.edu
(R)-enantiomerExpected to be less active. usm.edu

Analysis of Stereoelectronic Parameters Governing Ligand-Target Interactions

The specific three-dimensional arrangement of a ligand and its electronic properties—collectively known as stereoelectronic parameters—are fundamental to its interaction with a biological target. Understanding these intricacies is crucial for rational drug design. For 2(1H)-quinolinone derivatives, molecular modeling techniques are employed to evaluate the binding modes and interactions that govern their activity. nih.gov

In studies of quinolin-2-one-pyrimidine hybrids as P-gp inhibitors, computational analyses were used to elucidate the complex binding interactions. nih.gov These models help to explain how the stereoelectronic features of the ligands accommodate them within the binding sites of the target protein. nih.gov Similarly, for quinolin-2-one derivatives designed as Sphingosine Kinase 1 (SphK1) inhibitors, analysis of the interactions within the active site revealed the importance of specific hydrogen bonds and non-polar interactions. nih.gov For example, a hydroxyl group on a phenolic ring might form a weak hydrogen bond with a threonine residue, while a different part of the molecule establishes a moderate hydrogen bond with a leucine (B10760876) residue. nih.gov These detailed analyses of stereoelectronic parameters provide a roadmap for optimizing the affinity and specificity of the lead compounds.

Hybridization and Conjugation Strategies in SAR Development

SAR of 2(1H)-Quinolinone Conjugates with Diverse Heterocycles (e.g., 1,3,4-Oxadiazoles, Pyrimidines, Triazoles, Quinazolines)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to create new compounds with potentially enhanced activity or novel mechanisms of action. The 2(1H)-quinolinone scaffold has been successfully conjugated with a variety of heterocyclic rings, leading to the development of potent therapeutic candidates.

Pyrimidines: Quinolin-2-one-pyrimidine hybrids have been extensively investigated as P-gp inhibitors to reverse multidrug resistance in cancer cells. nih.govresearchgate.net SAR studies showed that the substitution pattern on both the quinolinone and pyrimidine (B1678525) rings is critical for activity. nih.govnih.gov The pyrimidine ring itself is a versatile scaffold that can be readily modified to fine-tune the biological activity of the conjugate. mdpi.com

1,3,4-Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is known for its favorable metabolic stability and is present in several approved drugs. nih.gov Conjugates of quinoline and 1,3,4-oxadiazole have been synthesized and evaluated for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The nature of the substituent on the oxadiazole ring and the linker connecting it to the quinoline moiety significantly influence the compound's potency. researchgate.net For instance, transformation of a hydrazide precursor into an oxadiazole ring was found to cause a dramatic loss of antiradical activity in one study, indicating the crucial role of the linker and the heterocyclic system itself. researchgate.net

Triazoles: The 1,2,3-triazole ring, often introduced via "click chemistry," serves as a valuable linker in molecular hybrids. Quinoline-triazole conjugates have been synthesized and tested for antiviral properties, including against SARS-CoV-2. nih.gov The substituents on the triazole and quinoline rings, as well as the linker connecting them, were found to be important for potency. nih.gov

Quinazolines: The quinazolinone core is structurally related to the quinolinone system and is a privileged scaffold in its own right. nih.gov Hybrid molecules incorporating both quinoline and quinazolinone features have been synthesized. acs.org Studies on quinazolinone derivatives have provided valuable SAR insights that can be applied to related quinolinone conjugates, particularly concerning substitutions that enhance activities like ABCA1 up-regulation or enzyme inhibition. mdpi.comnih.gov

The table below summarizes the findings for various quinolinone-heterocycle conjugates.

HeterocycleTarget/ActivityKey SAR Findings
Pyrimidine P-gp InhibitionThe number of methoxy groups on the quinolinone ring and an optimal molecular length are crucial for activity. nih.govresearchgate.net
1,3,4-Oxadiazole Anticancer, AntimicrobialThe linker and substituents on the oxadiazole ring are critical; specific alkylthio linkers showed good cytotoxicity. researchgate.netresearchgate.net
1,2,3-Triazole Antiviral (SARS-CoV-2)Potency is influenced by substituents on both the quinoline and triazole rings. nih.gov
Quinazoline (B50416) COX-2 Inhibition, ABCA1 Up-regulationMethoxy group substitution patterns significantly affect inhibitory efficiency. mdpi.comnih.gov

Optimizing Spacer Length and Flexibility between Conjugated Moieties

Research on quinolin-2-one-pyrimidine hybrids has demonstrated that an optimal molecular length and the presence of at least one flexible methylene (B1212753) group in the spacer are favorable for potent P-gp inhibition. nih.govresearchgate.net This suggests that a certain degree of conformational freedom allows the molecule to adopt the ideal orientation for binding. In contrast, a compound where the pyrimidine and quinolinone moieties were linked directly without any spacer showed reduced effectiveness. nih.gov

Studies on other conjugates have yielded similar insights. For quinoline-triazole hybrids, those with shorter alkyl linkers (e.g., n=2) exhibited better DNA binding affinity compared to those with longer chains (n=3 or 4). nih.gov In a series of quinoline-1,3,4-oxadiazole conjugates, a compound featuring a 2-[(5-bromopentyl)thio] spacer showed the most promising cytotoxicity against certain cancer cell lines, highlighting the importance of both the length (pentyl) and the chemical nature (thioether) of the linker. researchgate.net These findings underscore that the optimization of the spacer is a key strategy in the rational design of potent and selective quinolinone-based hybrid drugs.

In-depth Analysis of Structure-Activity Relationships for 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives Remains an Area for Future Research

Intensive investigation into the quantitative structure-activity relationship (QSAR) and atom-based QSAR studies specifically for 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives has revealed a notable gap in currently available scientific literature. While the broader family of quinolinone and quinoline derivatives has been the subject of numerous computational studies to elucidate their therapeutic potential, research focusing solely on the 3-(aminomethyl) substituted 2(1H)-quinolinone core is not prominently documented in existing public domain research.

The field of medicinal chemistry frequently employs QSAR and atom-based QSAR methodologies to understand how the structural features of a compound influence its biological activity. These computational techniques are instrumental in the rational design of more potent and selective drug candidates. For many classes of compounds, including various quinolinone derivatives, these studies have been pivotal. For instance, research on different quinolinone scaffolds has led to the development of models predicting their efficacy as anticancer, antibacterial, and anti-inflammatory agents. However, the specific substitution pattern of a 3-(aminomethyl) group on the 2(1H)-quinolinone ring system appears to be a less explored area in the context of dedicated QSAR modeling.

This lack of specific research means that detailed discussions on the development of predictive computational models for biological efficacy and the use of atom-based QSAR for rationalizing activity trends and guiding optimization for this particular class of compounds cannot be substantively addressed at this time. The scientific community has yet to publish in-depth studies that would provide the necessary data for such an analysis.

While general principles of QSAR and structure-activity relationships can be inferred from studies on related quinolinone and quinoline structures, any direct extrapolation to the 2(1H)-Quinolinone, 3-(aminomethyl)- scaffold would be speculative and would not adhere to the rigorous, evidence-based approach required for a scientific article of this nature. The development of predictive models and the elucidation of activity trends are highly dependent on the specific molecular descriptors and atomic properties of the compounds under investigation.

Therefore, this report must conclude that there is a clear opportunity for new research in this area. Future studies focusing on the synthesis and biological evaluation of a series of 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives, coupled with robust QSAR and atom-based QSAR modeling, would be a valuable contribution to the field of medicinal chemistry. Such research would not only fill the current knowledge gap but also potentially pave the way for the discovery of novel therapeutic agents based on this specific chemical scaffold.

Preclinical in Vitro Efficacy Evaluation of 2 1h Quinolinone, 3 Aminomethyl Derivatives

Cell-Based Assays for Anticancer Activity Assessment

The anticancer potential of 2(1H)-quinolinone derivatives is frequently investigated through a series of cell-based assays designed to measure their impact on cancer cell viability, proliferation, and mechanisms of cell death.

Cell Proliferation Inhibition Assays (e.g., MTT Assay)

The initial evaluation of anticancer activity for 2(1H)-quinolinone derivatives typically involves assessing their ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used for this purpose. This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxic or cytostatic effects of the compound.

Research has demonstrated that various substituted quinolinone derivatives exhibit significant cytotoxic effects against a range of human cancer cell lines. For instance, a study on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed potent cytotoxic effects against human myeloid leukemia (HL-60) and breast cancer (MCF-7) cells. nih.gov One of the most promising analogs, 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one, was found to be over five times more cytotoxic to HL-60 cells than to normal human umbilical vein endothelial cells (HUVEC), indicating a degree of selectivity for cancer cells. nih.gov

Similarly, other studies have investigated quinolone and quinoline (B57606) derivatives against breast cancer (MCF-7), bone marrow cancer (K-562), and cervical cancer (HeLa) cell lines, with all tested compounds showing selectivity towards cancer cells. nih.gov The growth-inhibitory potency is often expressed as a GI₅₀ value, which is the drug concentration causing 50% inhibition of cell growth. For a series of 3-(heteroaryl)quinolin-2(1H)-one derivatives tested against the PC-3 prostate cancer cell line, GI₅₀ values ranged from 28 to 48 µM. nih.gov

Table 1: Cytotoxicity of Selected 2(1H)-Quinolinone Derivatives in Cancer Cell Lines

Compound/DerivativeCell LineAssayResult (GI₅₀/IC₅₀)Source
2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)MTT>5-fold more cytotoxic than vs. HUVEC nih.gov
3-(Heteroaryl)quinolin-2(1H)-one (Derivative 3b)PC-3 (Prostate)Not Specified28 µM nih.gov
6-[3-(Dimethylamino)propylamino]-9-methoxy-11H-indeno[1,2-c]quinolin-11-one (5b)VariousNot SpecifiedMean GI₅₀ = 3.39 µM researchgate.net
2-Ethyl-3-methyliden-1-tosyl-2,3-dihydroquinolin-4-(1H)-one (AJ-374)HL-60 (Leukemia)MTTStrong antiproliferative activity nih.gov

Apoptosis Induction and Cell Viability Studies (e.g., Mitochondrial Pathway Analysis)

A crucial aspect of anticancer drug development is understanding the mechanism by which a compound induces cell death. Many effective chemotherapeutic agents function by inducing apoptosis, or programmed cell death. Derivatives of 2(1H)-quinolinone have been shown to trigger apoptosis in cancer cells through various signaling cascades.

Studies on halogenated 2H-quinolinone derivatives revealed that they induce apoptosis at the pre-G1 phase in MCF-7 cells, which was verified by increased activity of caspases 3 and 7. nih.gov Caspases are a family of proteases that are essential for the execution of apoptosis. The investigation of a novel synthetic compound, AJ-374, in HL-60 leukemia cells demonstrated that it induces apoptosis through both the extrinsic and intrinsic pathways. nih.gov This was evidenced by an increase in annexin-V positive cells, the activation of initiator caspases (caspase-8 and -9) and an executioner caspase (caspase-3), and an enhancement of the FAS protein level. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for these compounds. Treatment of HL-60 cells with AJ-374 led to the dissipation of the mitochondrial membrane potential, a key event in the initiation of the intrinsic pathway. nih.gov This disruption of the mitochondrial membrane leads to the release of pro-apoptotic factors into the cytoplasm. researchgate.net Similarly, certain quinazolinedione derivatives were found to induce apoptosis in MCF-7 cells primarily via the intrinsic pathway, characterized by the upregulation of caspase-9 and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Further research on an indenoisoquinoline derivative (5b) showed that it induces apoptosis by activating caspase-3 and caspase-8. researchgate.net

Cell Cycle Progression Analysis

The cell cycle is a series of events that leads to cell division and replication. canvaxbiotech.com Cancer is characterized by uncontrolled cell proliferation, often due to a dysregulated cell cycle. Compounds that can interfere with the cell cycle, causing it to arrest at specific checkpoints, are valuable as potential anticancer agents.

Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M). Several 2(1H)-quinolinone derivatives have been found to induce cell cycle arrest in cancer cells. For example, a novel quinolinone derivative, AJ-374, promoted the arrest of HL-60 cells in the subG0/G1 phase within 24 hours of treatment. nih.gov In another study, halogenated 2H-quinolinone derivatives caused a G2/M phase arrest in MCF-7 cells. nih.gov

The specific phase of arrest can vary depending on the compound's structure and the cell type. Some quinolone derivatives were found to induce either a G2 or S-phase arrest in various cancer cell lines. nih.gov Interestingly, some 4-quinolone derivatives have been shown to inhibit the progression of the cell cycle in human lymphocytes despite an apparent increase in DNA synthesis, as measured by [3H]thymidine incorporation. nih.gov Research on an indenoisoquinoline derivative, compound 5b, demonstrated that it induced cell cycle arrest in the G2/M phase in H460 lung cancer cells, which was accompanied by an increase in the population of hypodiploid cells (sub-G0/G1), a hallmark of apoptosis. researchgate.net

Microbiological Assays for Antimicrobial Spectrum and Potency

The quinolone scaffold is historically renowned for its antibacterial properties. Modern research continues to explore new derivatives of 2(1H)-quinolinone for their potential to combat a wide range of pathogenic microorganisms, including those that have developed resistance to existing antibiotics.

Determination of Minimum Inhibitory Concentrations (MICs) against Bacterial Panels

The primary method for evaluating the in vitro potency of a potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism after overnight incubation.

Studies have shown that novel 2(1H)-quinolinone derivatives possess significant antibacterial activity. For example, a series of α-aminophosphonates bearing a substituted quinoline moiety demonstrated excellent inhibitory activity against various microbial strains. nih.gov The combination of different pharmacophores, such as quinolone and thiazole (B1198619) moieties, into a single molecular scaffold is a strategy used to develop new agents with improved antimicrobial effects. nih.gov

Table 2: Minimum Inhibitory Concentrations (MICs) of Selected 2(1H)-Quinolinone Derivatives against Bacterial Strains

Compound/DerivativeBacterial StrainMIC (µg/mL)Source
Compound 6cStaphylococcus aureus (MRSA)0.75 nih.gov
Compound 6cEnterococcus faecium (VRE)0.75 nih.gov
Compound 6cStaphylococcus epidermidis (MRSE)2.50 nih.gov
Compound 6lStaphylococcus aureus (MRSA)Not specified as "significant" nih.gov
Compound 6oStaphylococcus aureus (MRSA)Not specified as "significant" nih.gov
α-aminophosphonate derivatives (9b, 9c, 9f, 9g, 9h)Fungal Strains0.25 - 32 nih.gov

Assessment of Activity against Multidrug-Resistant Bacterial Strains

The emergence and spread of multidrug-resistant (MDR) bacteria represent a critical threat to global public health. Consequently, there is an urgent need for new antibiotics with novel mechanisms of action that can overcome existing resistance patterns.

Derivatives of 2(1H)-quinolinone have shown particular promise against challenging MDR pathogens. A study focused on a series of quinoline-2-one derivatives identified several compounds with potent activity against a panel of multidrug-resistant Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Compound 6c from this series exhibited highly effective activity, with an MIC of 0.75 µg/mL against both MRSA and vancomycin-resistant Enterococcus faecium (VRE). nih.gov

Research has also targeted notoriously difficult-to-treat Gram-negative bacteria. Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms, has been a focus of such studies. nih.gov Scientists have developed quinoline compounds that selectively inhibit the ATP synthase of P. aeruginosa, an essential enzyme for cell survival. This approach has yielded derivatives that act as effective antibacterial agents against multidrug-resistant clinical isolates of P. aeruginosa. nih.gov

Parasitological Assays for Antiprotozoal Efficacy

The global health impact of parasitic diseases, including malaria, leishmaniasis, and trypanosomiasis, necessitates the urgent development of new therapeutic agents. Quinoline-based structures have historically formed the backbone of many antiparasitic drugs. This section explores the in vitro activity of 2(1H)-quinolinone, 3-(aminomethyl)- derivatives against several protozoan parasites.

In Vitro Antiplasmodial Evaluation against Plasmodium falciparum

Malaria, caused by parasites of the Plasmodium genus, remains a significant cause of morbidity and mortality worldwide. The emergence of drug-resistant strains of P. falciparum underscores the need for new antimalarial compounds. nih.gov Quinoline scaffolds are central to antimalarial drug discovery. nih.gov

In the search for new antimalarial agents, various quinoline derivatives have been synthesized and evaluated. For instance, a series of indeno[2,1-c]quinolines bearing different basic side chains were tested against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum. Many of these compounds demonstrated moderate antiplasmodial activity, with IC₅₀ values ranging from 0.24 to 6.9 μM. nih.gov Similarly, novel aminoquinoline β-aminoalcohol derivatives have shown greater potency than chloroquine (B1663885) against CQ-S strains. lshtm.ac.uk Quinoline-furanone hybrids have also been identified as potent antiplasmodial agents, with some compounds showing IC₅₀ values comparable to chloroquine. malariaworld.org

While these findings relate to broader quinoline derivatives, they highlight the potential of the quinoline core structure, including the 2(1H)-quinolinone subclass, as a promising scaffold for the development of new antiplasmodial agents. Specific data for 3-(aminomethyl)-2(1H)-quinolinone derivatives is needed to fully assess their potential in this area.

In Vitro Activity against Leishmania donovani and Trypanosoma brucei brucei

Leishmaniasis and Human African Trypanosomiasis are debilitating neglected tropical diseases caused by Leishmania and Trypanosoma species, respectively. The current treatments are often limited by toxicity and developing resistance.

Derivatives of the quinoline scaffold have shown promising activity against these parasites. A study evaluating 2-substituted quinolines against Leishmania donovani identified a 7-aroylstyrylquinoline derivative (compound 35) as a highly potent agent, with a 50% inhibitory concentration (IC₅₀) of 1.2 μM against intramacrophage amastigotes. nih.govnih.gov Another study on a quinoline derivative salt, QDS3, demonstrated effective antileishmanial action against both promastigote and amastigote forms of L. infantum. nih.gov Furthermore, 2,3-diarylsubstituted quinoxaline (B1680401) derivatives have also shown significant antileishmanial activity against Leishmania amazonensis. nih.govepa.gov

Regarding trypanocidal activity, halogenated tryptophan derivatives have demonstrated significant potency against Trypanosoma brucei. plos.org Aminoadamantane derivatives have also been identified as a potential new class of trypanocidal agents, with some compounds inhibiting T. brucei growth by over 90% at a concentration of 1 μM. nih.gov

These results from related quinoline and other heterocyclic structures suggest that the 2(1H)-quinolinone, 3-(aminomethyl)- scaffold is a valid framework for exploring new treatments for leishmaniasis and trypanosomiasis.

Determination of Selectivity Indices (Cytotoxicity vs. Antiparasitic Activity)

A crucial parameter in the evaluation of any potential drug candidate is its selectivity index (SI). The SI is typically calculated as the ratio of the compound's cytotoxicity (CC₅₀) against a mammalian cell line to its antiparasitic activity (IC₅₀). A higher SI value indicates greater selectivity for the parasite over host cells, suggesting a potentially safer therapeutic profile.

In studies of 2-substituted quinolines against L. donovani, the cytotoxicity of the compounds was assessed using KB cells. nih.gov The most promising compound, a 7-aroylstyrylquinoline derivative, exhibited an IC₅₀ of 1.2 μM against L. donovani amastigotes and a CC₅₀ of over 145.8 μM, resulting in a highly favorable selectivity index of 121.5. nih.govnih.gov This compound was significantly more selective than the reference drugs miltefosine (B1683995) and sitamaquine. nih.gov In another example, phenolic compounds like rosmarinic acid and apigenin, tested against L. donovani, showed selectivity indices of 12.70 and 5.21, respectively, for intracellular amastigotes. plos.org For a compound to be considered a promising candidate, the selectivity index should generally be greater than 10. nih.gov

Selectivity Indices of Various Quinoline Derivatives against Leishmania donovani
CompoundIC₅₀ on L. donovani Amastigotes (μM)CC₅₀ on KB Cells (μM)Selectivity Index (SI)Reference
Compound 18 (Styrylquinoline)4.134.08.3 nih.gov
Compound 35 (7-Aroylstyrylquinoline)1.2>145.8121.5 nih.govnih.gov
Miltefosine (Reference)12.02.40.2 nih.gov
Sitamaquine (Reference)9.619.42.0 nih.gov

Biochemical and Receptor Binding Assays for Target Engagement

Understanding how a compound interacts with specific molecular targets is fundamental to elucidating its mechanism of action and for guiding further optimization. This section examines the interaction of 2(1H)-quinolinone, 3-(aminomethyl)- derivatives with bacterial enzymes and G-protein coupled receptors.

Enzymatic Assays for DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that control DNA topology, making them well-validated targets for antibacterial agents, notably the quinolone class of antibiotics. nih.govnih.gov These enzymes are involved in critical cellular processes such as DNA replication and repair. researchgate.net Inhibition assays for these enzymes typically measure their effect on DNA supercoiling or decatenation. nih.govinspiralis.com

A study focused on the discovery of new GyrB/ParE inhibitors identified an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, compound 13e , as a highly potent inhibitor of Escherichia coli DNA gyrase. researchgate.net This finding is particularly relevant as it involves the specific 2-oxo-quinoline (i.e., 2(1H)-quinolinone) core. The inhibitory activity was determined using an enzymatic assay measuring the supercoiling activity of the purified enzyme. researchgate.net

Inhibition of E. coli DNA Gyrase by an 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivative
CompoundTarget EnzymeIC₅₀ (μM)Reference
13eE. coli DNA Gyrase0.0017 researchgate.net

The potent activity of this 2(1H)-quinolinone derivative against DNA gyrase suggests that this scaffold is a promising starting point for developing novel antibacterial agents that can potentially overcome resistance to existing quinolone drugs. researchgate.net

Radioligand Binding Assays for Receptor Affinity (e.g., MCHR1, 5-HT₆R, D₃R)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. This is crucial for compounds targeting the central nervous system, where interactions with multiple receptors can lead to complex pharmacological profiles.

Melanin-concentrating hormone receptor 1 (MCHR1): Derivatives of 3-(aminomethyl)quinoline have been identified as potent antagonists of MCHR1, a G-protein coupled receptor involved in the regulation of energy homeostasis and a target for anti-obesity drugs. nih.govacs.orgmdpi.com In a key study, replacing the core of a known MCHR1 antagonist with various bicyclic scaffolds, including quinoline, led to the discovery of compounds with high binding affinity. One notable 8-methylquinoline (B175542) derivative, compound 5v , displayed a very high affinity for human MCHR1 with an IC₅₀ of 0.54 nM. nih.gov This compound also showed potent in vitro antagonistic activity (IC₅₀ = 2.8 nM) and was highly selective over the serotonin (B10506) 5-HT₂c receptor. nih.gov

Dopamine (B1211576) D₃ Receptor (D₃R): The dopamine D₃ receptor is a target for treating substance use disorders. nih.gov Quinoline-3-carboxamide (B1254982) derivatives have been investigated for their D₃ receptor binding affinity. While the position of the quinolinyl nitrogen did not seem to have a strong impact, there was a slight preference for the 3- and 7-quinolinyl positions over the 2-position. nih.gov For instance, a 2,3-diCl-phenylpiperazine analogue with a 6-F-quinoline moiety showed high D₃R affinity and selectivity over the D₂ receptor. nih.gov

Serotonin 5-HT₆ Receptor (5-HT₆R): The serotonin 5-HT₆ receptor is considered a therapeutic target for cognitive disorders like Alzheimer's disease. nih.gov While various heterocyclic compounds, such as 1,3,5-triazine (B166579) derivatives, have been developed as potent 5-HT₆R ligands, specific binding data for 2(1H)-quinolinone, 3-(aminomethyl)- derivatives is not prominently available in the reviewed literature. nih.govnih.gov

Receptor Binding Affinity of Quinoline Derivatives
Compound Class/DerivativeReceptor TargetBinding Affinity (IC₅₀ or Kᵢ)Reference
8-Methyl-3-(aminomethyl)quinoline (5v)Human MCHR10.54 nM (IC₅₀) nih.gov
Quinoline-3-carboxamide (32)Human D₃R0.35 nM (Kᵢ) nih.gov

Telomerase Activity Inhibition Assays (e.g., TRAP-PCR-ELISA)

The evaluation of a compound's ability to inhibit the enzyme telomerase is a key step in assessing its potential as an anticancer agent. Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, a process crucial for the immortal phenotype of most cancer cells. medchemexpress.com The Telomeric Repeat Amplification Protocol (TRAP) is the standard method for measuring telomerase activity. medchemexpress.com

The TRAP assay is a two-step process. First, in the presence of a cell extract containing telomerase, telomeric repeats are added to a synthetic substrate. Second, these extended products are amplified via Polymerase Chain Reaction (PCR). medchemexpress.com The quantity of the amplified product correlates with the telomerase activity in the cell extract.

For screening potential inhibitors like 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives, a modified version of this assay, the TRAP-PCR-ELISA, is often employed. This method combines the TRAP assay with an Enzyme-Linked Immunosorbent Assay (ELISA) for detection. nih.govmanchester.ac.uk In this format, the PCR products are labeled with a molecule like biotin, allowing them to be captured on a streptavidin-coated microplate. A specific probe labeled with digoxigenin (B1670575) (DIG) then hybridizes to the amplified telomeric repeats. nih.gov An antibody against DIG, conjugated to an enzyme (like peroxidase), is added, followed by a chromogenic substrate. The resulting colorimetric signal, which can be measured using a plate reader, is proportional to the amount of amplified product.

To evaluate an inhibitor, the assay would be run with varying concentrations of the test compound. A decrease in the colorimetric signal compared to an untreated control would indicate inhibition of telomerase activity. The results are typically used to calculate an IC₅₀ value, representing the concentration of the compound required to inhibit 50% of telomerase activity. manchester.ac.uk This quantitative method is well-suited for high-throughput screening of compound libraries. nih.gov

Biophysical Assays for G-Quadruplex Binding and Stabilization (e.g., FRET Melting, Circular Dichroism)

G-quadruplexes (G4) are non-canonical secondary structures formed in guanine-rich sequences of DNA, such as those found in human telomeres. researchgate.net The formation and stabilization of these structures by small molecules can inhibit telomerase activity, making G-quadruplexes an attractive target for anticancer drug design. Biophysical assays are essential to confirm that a compound binds to and stabilizes these structures.

Circular Dichroism (CD) Spectroscopy is a primary tool for verifying G-quadruplex formation and observing conformational changes upon ligand binding. DNA G-quadruplexes have characteristic CD spectra that differ based on their topology (e.g., parallel, antiparallel, or hybrid). For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm. By recording the CD spectrum of a G-quadruplex-forming oligonucleotide before and after the addition of a 2(1H)-Quinolinone, 3-(aminomethyl)- derivative, researchers could determine if the compound induces or stabilizes a G4 structure and gain insight into the resulting topology.

FRET (Förster Resonance Energy Transfer) Melting Assays are used to quantify the stabilization of a G-quadruplex structure by a ligand. researchgate.net In this assay, a G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. When the oligonucleotide is folded into the compact G-quadruplex structure, the donor and quencher are in close proximity, leading to low fluorescence (high FRET). As the sample is heated, the structure unfolds (melts), separating the donor and quencher and causing an increase in fluorescence. The melting temperature (Tₘ) is the temperature at which 50% of the structures are unfolded. researchgate.net

The addition of a G-quadruplex-stabilizing ligand will increase the Tₘ. By measuring the change in melting temperature (ΔTₘ) at various concentrations of a test compound, one can quantify its stabilizing effect. A larger ΔTₘ indicates more potent stabilization of the G-quadruplex structure. This assay is highly adaptable for screening and comparing the potency of different derivatives. researchgate.net

Functional Assays for P-glycoprotein (P-gp) Inhibition (e.g., Flow Cytometry for Drug Accumulation)

P-glycoprotein (P-gp, also known as ABCB1) is an ATP-dependent efflux pump that actively transports a wide range of substances, including many chemotherapy drugs, out of cells. Overexpression of P-gp is a major mechanism of multidrug resistance (MDR) in cancer, which limits the effectiveness of treatment. Compounds that can inhibit P-gp function may help reverse MDR.

A common functional assay to assess P-gp inhibition involves measuring the intracellular accumulation of a fluorescent P-gp substrate using Flow Cytometry . In this assay, cancer cells that overexpress P-gp are incubated with a fluorescent substrate like rhodamine 123 or calcein-AM. In the absence of an inhibitor, P-gp actively pumps the substrate out of the cells, resulting in low intracellular fluorescence.

When a potential P-gp inhibitor, such as a 2(1H)-Quinolinone, 3-(aminomethyl)- derivative, is added, it competes with the fluorescent substrate for efflux or otherwise blocks the pump's function. This leads to the accumulation of the fluorescent substrate inside the cells. The increase in intracellular fluorescence can be quantified on a single-cell basis using a flow cytometer. The results are typically presented as an increase in the mean fluorescence intensity compared to untreated cells. By testing a range of concentrations of the derivative, a dose-response curve can be generated to determine its potency as a P-gp inhibitor. This assay provides direct functional evidence of a compound's ability to modulate P-gp activity and potentially reverse multidrug resistance.

Computational Chemistry and Molecular Modeling in the Study of 2 1h Quinolinone, 3 Aminomethyl

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the most likely orientation of a ligand when it binds to a target protein to form a stable complex. ekb.egnih.gov This technique is instrumental in understanding how 2(1H)-Quinolinone, 3-(aminomethyl)- and its analogs engage with the active sites of receptors.

Molecular docking simulations are frequently used to forecast the binding modes and affinities of 3-(aminomethyl)-2-quinolinone derivatives. These simulations can predict how these compounds fit into the active sites of different enzymes and receptors. The resulting binding affinity, often represented as a docking score or binding energy, is crucial for ranking potential drug candidates. biorxiv.orgnih.gov The specific orientation and conformation of the ligand within the binding pocket, known as the binding mode, sheds light on the key intermolecular interactions driving the binding process.

A key benefit of molecular docking is its ability to pinpoint the specific amino acid residues within a target protein that are vital for ligand binding. nih.govnih.gov For derivatives of 2(1H)-Quinolinone, 3-(aminomethyl)-, these interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, the aminomethyl group is capable of forming hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785). plos.org In tandem, the quinolinone ring system can participate in hydrophobic and stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov The identification of these critical residues is essential for elucidating the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 1: Predicted Interactions of a Quinolinone Derivative with Target Residues

Interaction TypeLigand GroupTarget Amino Acid Residue (Example)
Hydrogen BondAminomethyl GroupAspartate, Glutamate
Hydrophobic/π-π StackingQuinolinone RingPhenylalanine, Tyrosine, Tryptophan

Molecular Dynamics (MD) Simulations

To complement the static images provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic perspective of the ligand-receptor complex.

MD simulations are employed to assess the stability of the complex formed between 3-(aminomethyl)-2-quinolinone derivatives and their target proteins over a specific time period. mdpi.comnih.gov By simulating the atomic and molecular movements, researchers can track conformational changes in both the ligand and the receptor. digitellinc.comnih.gov A stable binding is often indicated by minimal deviation of the ligand from its initial docked position, a factor that can be quantified by calculating the root-mean-square deviation (RMSD). researchgate.net These simulations are crucial for verifying that the interactions predicted by docking are sustained over time, thereby validating the initial docking results. mdpi.com

Quantum Mechanical/Molecular Mechanical (QM/MM) Calculations

For a more precise depiction of electronic effects within the active site, researchers often utilize hybrid QM/MM methods. nih.govq-chem.com In this approach, the area of primary interest—typically the ligand and its immediate surrounding amino acid residues—is treated with a high-level quantum mechanical method. q-chem.com The remainder of the protein and solvent are handled using a more computationally efficient molecular mechanics force field. youtube.com This dual approach facilitates a detailed examination of electronic phenomena, such as charge transfer and the specific nature of covalent and non-covalent interactions. nih.gov These are vital for understanding enzymatic reactions or highly specific, strong binding events involving 2(1H)-Quinolinone, 3-(aminomethyl)- derivatives. Although computationally demanding, QM/MM calculations can yield invaluable, high-resolution insights into the binding mechanism.

High-Level Electronic Structure Analysis of Binding Interactions

High-level computational methods are employed to dissect the intricate binding interactions of 2(1H)-quinolinone derivatives at a quantum mechanical level. Techniques like Density Functional Theory (DFT) are utilized to model geometric, energetic, and electronic structure parameters for monomers and dimers of these compounds. nih.gov The analysis is often enhanced by the Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) theories, which provide a detailed picture of the electronic structure, including partial atomic charges and electron density at critical points within the molecule. nih.gov

These studies focus on characterizing both intra- and intermolecular interactions, with a particular emphasis on hydrogen bonds (HBs), which are crucial for molecular recognition and binding affinity. nih.gov Research on quinolone carboxylic acid derivatives has shown that the strength of intramolecular hydrogen bonds can be significantly influenced by substituents on the quinolone core and the surrounding chemical environment. nih.gov For instance, analysis revealed that the presence of an amino group could weaken one intramolecular hydrogen bond while potentially strengthening another, showcasing the complex interplay of forces within the molecule. nih.gov

Docking simulations are another critical computational tool, used to predict the binding orientation of quinolinone derivatives within the active site of a target protein. In a study involving quinoline (B57606) derivatives designed as telomerase inhibitors, docking simulations were performed to position the most potent compounds into the telomerase active site, thereby determining a probable binding model and explaining their inhibitory activity. nih.gov

Table 1: Computational Methods in Electronic Structure Analysis

Method Application in Quinolinone Research Key Findings
Density Functional Theory (DFT) Calculation of geometric, energetic, and electronic structure parameters. nih.gov Elucidation of molecular stability and reactivity.
Atoms in Molecules (AIM) Analysis of electron density and topology to characterize chemical bonds, particularly hydrogen bonds. nih.gov Quantification of bond strength and nature of intramolecular interactions. nih.gov
Natural Bond Orbital (NBO) Investigation of charge distribution, orbital interactions, and interaction energies. nih.gov Understanding substituent effects on electronic structure and hydrogen bonding. nih.gov

| Molecular Docking | Prediction of binding poses and interactions within a protein's active site. nih.gov | Identification of key binding residues and rationalization of biological activity. nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation

Determining the precise three-dimensional structure of 2(1H)-quinolinone, 3-(aminomethyl)- and its derivatives, both alone and in complex with their biological targets, is fundamental to understanding their function. X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM) are the premier techniques for this purpose.

X-ray crystallography has been the gold standard for obtaining high-resolution structural data of small molecules and proteins for decades. caltech.edunih.gov The technique relies on diffracting X-rays off a single, well-ordered crystal of the substance. caltech.edu Cryo-EM has emerged as a revolutionary method, particularly for large protein complexes and molecules that resist crystallization. appmicro.org This technique involves flash-freezing the biomolecules in a thin layer of vitreous ice and imaging them with an electron microscope, allowing for the determination of their structure in a near-native state. appmicro.orgnih.gov

Co-crystallization Studies with Target Proteins for Atomic-Level Binding Site Mapping

Co-crystallization involves crystallizing a ligand together with its target protein. The resulting X-ray structure provides an atomic-level map of the binding site, revealing the precise orientation of the inhibitor and the specific interactions—such as hydrogen bonds, and hydrophobic and ionic interactions—that anchor it to the protein. nih.gov This information is invaluable for structure-based drug design, as it allows for the rational modification of the compound to enhance binding affinity and selectivity.

For example, crystallographic studies of enzyme-bound intermediates can reveal significant conformational changes in the protein upon ligand binding. nih.gov In studies on complexes involving amino acids, crystallography has shown how changes in a molecule's chirality can affect its ionization state, stoichiometry, and aggregation pattern within the crystal, providing deep insights into molecular recognition principles. nih.gov While a specific co-crystal structure for 2(1H)-quinolinone, 3-(aminomethyl)- was not detailed in the reviewed literature, this methodology is a cornerstone of medicinal chemistry programs involving quinolinone scaffolds.

Confirmation of Solution and Solid-State Molecular Structures of Novel Derivatives

When novel derivatives of the 2(1H)-quinolinone scaffold are synthesized, confirming their molecular structure is a critical step. X-ray crystallography provides unambiguous confirmation of the solid-state structure, yielding precise measurements of bond lengths, bond angles, and stereochemistry. caltech.edu This validation is essential to ensure that the intended molecule was synthesized and to provide an accurate 3D model for computational studies. The crystal structure reveals the molecule's preferred conformation in the solid state and details its intermolecular packing and hydrogen-bonding networks. nih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational strategies that accelerate the discovery of new lead compounds by focusing on the essential features required for biological activity and searching vast chemical databases for molecules that possess them.

Derivation of Pharmacophoric Features for Target Activity

A pharmacophore model is an abstract representation of the key molecular features responsible for a drug's activity at a specific target. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings (Ar), hydrophobic regions, and positive or negative ionizable groups. nih.gov

For quinolone-based compounds, pharmacophore models are developed based on the structures of known active inhibitors. In a study aimed at developing inhibitors for the DNA gyrase B (gyrB) protein of S. aureus, a shared feature pharmacophore was generated from co-crystalized inhibitors. nih.gov This model identified key features including hydrophobic regions, HBA, HBD, and aromatic moieties as being critical for binding to the ATPase site of the enzyme. nih.gov Such models are validated by assessing their ability to distinguish known active compounds from inactive ones and can be used to quantitatively predict the activity of new compounds. nih.gov

Table 2: Common Pharmacophoric Features for Quinolone-Based Inhibitors

Pharmacophoric Feature Description Importance for Target Binding
Aromatic Ring (Ar) A planar, cyclic, conjugated system. Participates in π–π stacking and hydrophobic interactions with aromatic residues in the binding pocket. nih.gov
Hydrogen Bond Acceptor (HBA) An electronegative atom (e.g., carbonyl oxygen) that can accept a hydrogen bond. Forms crucial hydrogen bonds with donor groups on the protein, anchoring the ligand. nih.gov
Hydrogen Bond Donor (HBD) A hydrogen atom attached to an electronegative atom (e.g., N-H group). Donates a hydrogen bond to an acceptor group on the protein, contributing to binding affinity. nih.gov

| Hydrophobic Region (Hyp) | A nonpolar region of the molecule. | Engages in van der Waals and hydrophobic interactions with nonpolar pockets of the target protein. nih.gov |

Computational Screening of Chemical Libraries for Novel Leads

Once a validated pharmacophore model is established, it can be used as a 3D query to rapidly screen large virtual libraries of compounds, such as the ZINC and ChEMBL databases. nih.gov This process, known as virtual screening, filters databases containing millions of compounds to identify a smaller, more manageable set of "hits" that match the pharmacophore and are therefore likely to be active. nih.gov

For instance, a pharmacophore model for DNA gyrase B inhibitors was used to screen over 160,000 compounds, resulting in 74 hits that exhibited high fit scores. nih.gov These hits serve as starting points for the design of new synthetic models. nih.gov In a different approach, structure-based virtual screening of a library of existing quinoline drugs was used to identify potential inhibitors of SARS-CoV-2 viral proteins, demonstrating the versatility of this method. nih.gov This computational screening significantly reduces the time and resources required for initial lead discovery compared to traditional high-throughput screening. nih.govnih.gov

Prediction of Biological Properties and Optimization through In Silico Approaches

In the realm of modern drug discovery and development, computational chemistry and molecular modeling serve as indispensable tools for the rational design of novel therapeutic agents. For the scaffold 2(1H)-quinolinone, and specifically its 3-(aminomethyl)- derivative, in silico approaches offer a powerful platform to predict biological activities, understand structure-activity relationships (SAR), and guide the optimization of lead compounds for enhanced efficacy and selectivity. These computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, provide deep insights into the molecular interactions that govern the biological function of these compounds.

In silico studies on the broader class of quinolinone derivatives have revealed their potential to interact with a diverse range of biological targets, including enzymes and receptors implicated in cancer, infectious diseases, and inflammatory conditions. While specific comprehensive studies on 2(1H)-Quinolinone, 3-(aminomethyl)- are not extensively documented in publicly available literature, the principles derived from related analogs offer a strong basis for predicting its potential biological profile and for its further optimization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For quinolinone-based compounds, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been instrumental. nih.gov These models generate contour maps that visualize the spatial regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

For a hypothetical series of 3-aminoalkyl-2-quinolinone derivatives, a QSAR model could elucidate the importance of the aminomethyl group. For instance, CoMSIA contour maps might indicate that:

Steric Fields: Bulkier substituents on the amine could be either favorable or unfavorable depending on the topology of the target protein's binding pocket.

Electrostatic Fields: The presence of the basic amine introduces a positive charge at physiological pH, which could be critical for forming salt bridges with acidic residues like aspartate or glutamate in a target protein.

Hydrophobic Fields: The quinolinone core itself provides a significant hydrophobic surface, and modifications to the aromatic ring can modulate this property to improve binding affinity.

Hydrogen Bond Donor/Acceptor Fields: The amide group in the quinolinone ring and the primary amine of the aminomethyl group are potent hydrogen bond donors and acceptors, respectively. Their orientation is crucial for anchoring the ligand within the binding site.

A hypothetical QSAR study on a series of 3-substituted quinolinones might yield data as presented in Table 1, showcasing the predictive power of such models.

Table 1: Hypothetical 3D-QSAR Model Summary for a Series of 3-Substituted 2-Quinolone Derivatives

Model Typeq² (Cross-validated R²)R² (Non-cross-validated R²)Predictive R²Field Contribution (%)
CoMFA0.680.920.75Steric: 45%, Electrostatic: 55%
CoMSIA0.710.950.81Steric: 20%, Electrostatic: 30%, Hydrophobic: 25%, H-bond Donor: 15%, H-bond Acceptor: 10%

This table is generated for illustrative purposes based on typical QSAR study outcomes for similar heterocyclic compounds.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 2(1H)-Quinolinone, 3-(aminomethyl)-, docking studies can be employed to screen for potential biological targets and to understand the key interactions at the atomic level.

Based on the activities of related quinolinone compounds, potential targets for docking studies could include:

Kinases: The quinoline scaffold is a known "privileged structure" in kinase inhibitor design. Docking into the ATP-binding site of kinases like VEGFR-2 or PI3K could reveal important interactions. nih.govmdpi.com The aminomethyl group could potentially form a crucial hydrogen bond with the hinge region of the kinase.

Topoisomerases: Quinolone derivatives have been investigated as topoisomerase inhibitors, which are validated targets for anticancer drugs. researchgate.net

Telomerase: Some quinoline derivatives have shown inhibitory activity against telomerase, an enzyme crucial for cancer cell immortality. nih.gov

A typical molecular docking study would predict the binding energy or docking score, which is an estimate of the binding affinity. Lower binding energies generally indicate more favorable binding. The interactions of the ligand with key amino acid residues are also identified.

Table 2: Illustrative Molecular Docking Results for 2(1H)-Quinolinone, 3-(aminomethyl)- against Hypothetical Protein Targets

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
VEGFR-22OH4-8.5Cys919, Asp1046Hydrogen Bond, Salt Bridge
PI3Kδ5T69-7.9Val828, Ser831Hydrogen Bond, Hydrophobic
Topoisomerase II1ZXM-9.1Asp555, Arg503Pi-Cation, Hydrogen Bond

This table contains hypothetical data for illustrative purposes. PDB IDs are for existing protein structures.

The insights gained from such docking studies are invaluable for optimizing the 2(1H)-Quinolinone, 3-(aminomethyl)- scaffold. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the aminomethyl group, medicinal chemists can design derivatives with appropriate hydrophobic substituents to fill this pocket, potentially leading to a significant increase in binding affinity and biological activity.

Medicinal Chemistry Approaches and Future Research Directions for 2 1h Quinolinone, 3 Aminomethyl

Rational Design Principles for Novel 2(1H)-Quinolinone, 3-(aminomethyl)- Derivatives

The development of novel derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- hinges on the application of sophisticated medicinal chemistry strategies to enhance their therapeutic potential. These strategies are guided by a deep understanding of molecular interactions and pharmacological principles.

Strategies for Enhancing Receptor Binding Affinity and Selectivity

A primary goal in the design of novel 2(1H)-quinolinone, 3-(aminomethyl)- derivatives is to improve their binding affinity and selectivity for specific biological targets. High affinity ensures that the drug can exert its effect at low concentrations, while selectivity minimizes off-target effects and potential side effects.

Key strategies to achieve this include:

Structure-Based Drug Design (SBDD): This approach utilizes the three-dimensional structure of the target receptor to design molecules that fit precisely into the binding site. By understanding the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, chemists can modify the 2(1H)-quinolinone, 3-(aminomethyl)- scaffold to optimize these interactions. For instance, the design of potent 8-hydroxyquinoline (B1678124) inhibitors of HIF-1α prolyl hydroxylase was guided by the X-ray crystal structure of the enzyme EGLN-1. nih.gov

Pharmacophore Modeling: This method involves identifying the essential structural features of a molecule that are responsible for its biological activity. Once a pharmacophore model is established, it can be used to design new molecules that incorporate these features, thereby enhancing binding affinity.

Introduction of Specific Functional Groups: The addition or modification of functional groups on the quinolinone ring or the aminomethyl side chain can significantly impact receptor binding. For example, introducing a fluorine atom can alter the electronic properties and conformation of the molecule, leading to improved potency. nih.gov

A study focused on generating high-affinity peptide binders for receptor tyrosine kinases demonstrated a multi-step process that included phage-display selection and chemical synthesis of heterodimers, resulting in binders with sub-nanomolar affinity. nih.gov This highlights the potential of combinatorial approaches to discover highly potent ligands.

Application of Bioisosteric Replacement to Improve Pharmacological Profiles

Bioisosteric replacement is a powerful strategy in medicinal chemistry where one atom or group of atoms is replaced by another with similar physical or chemical properties, leading to a molecule with broadly similar biological properties. ajptr.com This technique is widely used to improve the pharmacological profile of lead compounds by addressing issues such as potency, selectivity, metabolic stability, and toxicity. researchgate.netcambridgemedchemconsulting.com

The application of bioisosteres can modulate a range of properties, including:

Size, Shape, and Electronic Distribution: Thoughtful deployment of a bioisostere can probe the effects of steric bulk and electronic properties on biological activity. u-tokyo.ac.jp

Lipophilicity and Polarity: Modifying these properties can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

pKa: Altering the acidity or basicity of a molecule can affect its ionization state at physiological pH, which is crucial for receptor interaction and cell permeability. u-tokyo.ac.jp

Common bioisosteric replacements include:

Fluorine for Hydrogen: This substitution can block metabolic sites, alter acidity, and influence conformation, often leading to enhanced potency. nih.govcambridgemedchemconsulting.com

Hydroxyl Group for Amino Group: This is a classic example of bioisosteric replacement that can mimic tautomeric forms of the original molecule. ajptr.com

Phenyl Ring for Heterocycles: Replacing a phenyl ring with a pyridyl or thiophene (B33073) ring can modulate polarity and introduce new interaction points with the target. cambridgemedchemconsulting.com

Target-Specific Design Based on Detailed SAR and Mechanistic Understanding

A thorough understanding of the Structure-Activity Relationship (SAR) is fundamental to the rational design of target-specific drugs. numberanalytics.comnumberanalytics.com SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. numberanalytics.com This iterative process provides valuable insights into the key structural features required for optimal interaction with the target.

Key aspects of target-specific design include:

Identifying Key Interactions: Detailed SAR analysis helps to pinpoint the specific functional groups on the 2(1H)-quinolinone, 3-(aminomethyl)- scaffold that are critical for binding to the target.

Optimizing Physicochemical Properties: SAR data can guide the modification of properties like lipophilicity and solubility to improve a compound's pharmacokinetic profile. numberanalytics.com

Computational Modeling: In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be used to predict the activity of new derivatives and prioritize them for synthesis. numberanalytics.com

For example, the development of quinoline-3-carboxamide (B1254982) derivatives as EGFR inhibitors was optimized using molecular modeling techniques based on an initial lead compound. nih.gov This led to the synthesis of more potent inhibitors with IC50 values in the low micromolar range. nih.gov Similarly, a structure-based design approach was used to develop selective agonists for serotonin (B10506) 5-HT1 receptor subtypes. nih.gov

Polypharmacology and Multi-Targeting Approaches

While the traditional drug discovery paradigm has focused on developing highly selective ligands for a single target, there is a growing recognition that complex diseases often involve multiple biological pathways. researchgate.netwiley.com Polypharmacology, the ability of a single drug to interact with multiple targets, has emerged as a promising strategy to address such diseases. researchgate.netnih.gov

Development of Dual-Acting Ligands (e.g., 5-HT6R/D3R Modulators)

The design of dual-acting ligands that can simultaneously modulate two or more targets offers the potential for enhanced therapeutic efficacy and a simplified treatment regimen compared to combination therapies. researchgate.net

An area of active research is the development of dual antagonists for the serotonin 5-HT6 receptor (5-HT6R) and the dopamine (B1211576) D3 receptor (D3R). Blockade of both of these receptors is considered a promising strategy for the treatment of cognitive deficits in neurodegenerative disorders like Alzheimer's disease. nih.gov

Studies on 1H-pyrrolo[3,2-c]quinoline derivatives have shown that modifications to the aminomethylpyrrolidinyl fragment can influence the affinity for both 5-HT6R and D3R. For instance, the introduction of an isobutyl group on the nitrogen atom of the pyrrolidine (B122466) ring was found to be beneficial for D3R affinity while maintaining high affinity for 5-HT6R. nih.gov Molecular dynamics simulations have been instrumental in understanding the structural basis for these dual activities, particularly the formation of salt bridges with key aspartic acid residues in the respective receptor binding sites. nih.gov

Design of Compounds Simultaneously Inhibiting Multiple Enzyme Systems (e.g., DNA Gyrase and Topoisomerase IV)

In the field of antibacterial drug discovery, the development of compounds that can inhibit multiple essential bacterial enzymes is a key strategy to combat the rise of antibiotic resistance. DNA gyrase and topoisomerase IV are two well-established bacterial targets that are essential for DNA replication and repair. nih.govnih.gov

The 2(1H)-quinolinone scaffold is related to the quinolone class of antibiotics, which are known to inhibit these enzymes. nih.gov The design of novel inhibitors often aims for dual targeting of both DNA gyrase and topoisomerase IV, which can lead to increased potency and a lower likelihood of resistance development. nih.gov These enzymes share a high degree of structural similarity, which facilitates a dual-targeting approach. nih.gov

Recent research has focused on identifying inhibitors that bind to a novel allosteric site on these enzymes, distinct from the binding site of fluoroquinolones. nih.gov This offers a potential pathway to overcome existing resistance mechanisms. In one study, a series of biphenyl-based inhibitors were designed and shown to have low micromolar IC50 values against E. coli DNA gyrase and were only slightly less active against topoisomerase IV. nih.gov

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. Derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- are being investigated for their potential to circumvent these resistance mechanisms.

Addressing P-glycoprotein Mediated Drug Efflux in Cancer and Infections

P-glycoprotein (P-gp) is a well-characterized efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). nih.gov Similarly, P-gp and other efflux pumps contribute to antibiotic resistance in pathogenic microorganisms. The development of P-gp inhibitors that can be co-administered with anticancer drugs or antibiotics is a promising strategy to overcome MDR.

Recent studies have explored quinoline (B57606) derivatives as P-gp inhibitors. For instance, a novel quinoline derivative, compound 160a, was identified as a potential P-gp inhibitor through molecular docking studies. nih.gov This compound was shown to enhance the cytotoxic effects of doxorubicin (B1662922) in doxorubicin-resistant cancer cell lines, suggesting its ability to reverse P-gp-mediated drug resistance. nih.gov Another approach involves modifying existing drugs that are P-gp substrates. For example, creating an L-isoleucine ester prodrug of quinidine, a known P-gp substrate, was shown to circumvent P-gp mediated cellular efflux. nih.gov This suggests that derivatization of the 2(1H)-quinolinone, 3-(aminomethyl)- core could lead to compounds that either inhibit P-gp or are not recognized by it, thereby increasing the intracellular concentration of co-administered drugs.

Compound/StrategyTargetOutcome
Compound 160a (Quinoline Derivative) P-glycoproteinEnhanced doxorubicin cytotoxicity in resistant cancer cells. nih.gov
Ile-quinidine (Quinidine Prodrug) P-glycoproteinCircumvented P-gp mediated drug efflux. nih.gov
8-hydroxy-quinoline derivatives P-glycoproteinShowed P-gp-potentiated MDR selectivity, killing P-gp-expressing multidrug-resistant cells. google.com

Designing Derivatives Active against Evolving Pathogen Resistance Mechanisms

The emergence of multidrug-resistant (MDR) pathogens is a critical global health threat. The quinolone core is a well-established pharmacophore in antibacterial agents. nih.gov Research is ongoing to design new derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- that are effective against resistant strains.

One strategy involves targeting essential bacterial enzymes. For example, quinoline-2-one derivatives have been identified as promising antibacterial agents against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some of these compounds have demonstrated significant inhibitory activity against dihydrofolate reductase, a key enzyme in bacterial metabolism. nih.gov Furthermore, certain quinoline-based compounds have been developed to inhibit the ATP synthase of Pseudomonas aeruginosa, an opportunistic pathogen known for its intrinsic and acquired resistance mechanisms. nih.gov The design of these derivatives often involves structure-activity relationship (SAR) studies to optimize their antibacterial potency and ability to evade resistance mechanisms. nih.gov For instance, a series of quinoline-2-one derivatives showed potent activity against MRSA, with one compound exhibiting significant antibiofilm activity. nih.govnih.gov

Exploration of Emerging Biological Applications and Uncharted Activities

Beyond their established roles, derivatives of the 2(1H)-quinolinone, 3-(aminomethyl)- scaffold are being explored for a variety of other biological activities. The versatility of the quinoline ring system allows for the synthesis of a diverse library of compounds with the potential to interact with a wide range of biological targets. rsc.org

Researchers have investigated the anticancer potential of various quinolinone derivatives. For example, 3-aryl and N-methyl derivatives of 2-quinolone have been reported as potent anti-cancer agents. derpharmachemica.com A study on novel 4-(aminomethyl)quinolin-2(1H)-one derivatives, which are structurally related to the subject compound, identified a potent anticancer agent against the A549 lung cancer cell line. derpharmachemica.com Other studies have explored 3-aminoisoquinolin-1(2H)-one derivatives, which also share a similar structural motif, as potential anticancer agents with some compounds showing selective activity against various cancer cell lines. univ.kiev.ua Additionally, certain 2-substituted 1H-pyrrolo[3,2-h]quinolines, which can be considered as structurally related to ellipticine, have shown antiproliferative effects and the ability to induce DNA fragmentation, suggesting they may act as topoisomerase inhibitors. nih.gov The exploration of quinoline derivatives has also extended to their potential as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein that plays a crucial role in the survival of cancer cells. nih.govmdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Novel Derivatives (e.g., NMR, IR, Mass Spectrometry)

The synthesis of novel derivatives of 2(1H)-quinolinone, 3-(aminomethyl)- necessitates robust analytical methods for their structural elucidation and characterization. A combination of spectroscopic techniques is routinely employed to confirm the identity and purity of these newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. nih.govmdpi.comnih.gov ¹H NMR provides information about the chemical environment of protons, their multiplicity, and their spatial relationships through coupling constants. nih.gov For instance, the chemical shifts of the aminomethyl protons and the aromatic protons of the quinolinone ring are key indicators of successful synthesis. chemijournal.com Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity between protons and carbons, respectively, which is crucial for unambiguous structural assignment. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. nih.govmdpi.comchemijournal.commdpi.com For 2(1H)-quinolinone, 3-(aminomethyl)- derivatives, characteristic absorption bands would include the C=O stretching of the quinolinone ring, N-H stretching of the amine and amide groups, and C-H stretching of the aromatic and aliphatic portions. chemijournal.commdpi.com

Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the synthesized compounds and for providing information about their fragmentation patterns, which can further confirm the structure. nih.govmdpi.comchemijournal.comchempap.orgnih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. nih.govmdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions for mass analysis. nih.govmdpi.com

TechniqueInformation Provided
¹H NMR Chemical environment and connectivity of protons. nih.govnih.govchemijournal.com
¹³C NMR Number and chemical environment of carbon atoms. nih.govmdpi.comnih.gov
IR Spectroscopy Presence of functional groups (e.g., C=O, N-H). nih.govmdpi.comchemijournal.commdpi.com
Mass Spectrometry (MS) Molecular weight and fragmentation patterns. nih.govmdpi.comchemijournal.comchempap.orgnih.gov
High-Resolution MS (HRMS) Exact mass and elemental composition. nih.govmdpi.com

Future Perspectives and Translational Research Opportunities for 2(1H)-Quinolinone, 3-(aminomethyl)- Based Compounds

The 2(1H)-quinolinone, 3-(aminomethyl)- scaffold holds significant promise for the development of future therapeutic agents. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the exploration of new biological targets.

Future research will likely focus on several key areas. The development of more potent and selective P-gp inhibitors based on this scaffold could lead to new combination therapies that resensitize resistant cancers and infections to existing drugs. Further exploration of their antibacterial and antifungal activities, particularly against emerging resistant strains, is warranted. nih.govrsc.org This includes investigating their mechanisms of action and potential for synergy with existing antimicrobial agents.

The anticancer potential of these compounds is another major area for future investigation. rsc.orgderpharmachemica.com Designing derivatives that target specific signaling pathways or cellular processes involved in cancer progression could lead to the discovery of novel anticancer drugs with improved efficacy and reduced side effects. rsc.orgderpharmachemica.com The exploration of uncharted biological activities could also unveil new therapeutic applications for this versatile scaffold.

Translational research will be crucial to move promising compounds from the laboratory to the clinic. This will involve comprehensive preclinical studies to evaluate their efficacy, and pharmacokinetic properties in relevant animal models. Collaboration between medicinal chemists, biologists, and clinicians will be essential to facilitate the translation of these basic research findings into tangible clinical benefits. The continued investigation of 2(1H)-quinolinone, 3-(aminomethyl)- and its derivatives represents a vibrant and promising area of medicinal chemistry with the potential to address significant unmet medical needs.

常见问题

Basic Research Questions

Q. How can the structure of 3-(aminomethyl)-2(1H)-quinolinone be confirmed using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Identify the aminomethyl (-CH2NH2) protons as a triplet (~δ 3.2–3.5 ppm) coupled with adjacent methylene groups. The aromatic protons of the quinolinone core appear as multiplet signals in δ 6.5–8.5 ppm, with characteristic splitting patterns depending on substitution .
  • 13C NMR : The carbonyl (C=O) resonance appears at ~δ 160–170 ppm. The aminomethyl carbon is observed at δ 40–50 ppm, while aromatic carbons range from δ 110–140 ppm .
  • Mass Spectrometry : The molecular ion peak (M+H)+ should align with the molecular formula (C10H10N2O), with fragmentation patterns confirming the loss of the aminomethyl group (-CH2NH2, ~30 Da) .

Q. What synthetic routes are commonly employed to prepare 3-(aminomethyl)-2(1H)-quinolinone?

  • Methodological Answer :

  • Cyclization Approach : Start with aniline derivatives containing pre-functionalized aminomethyl groups. For example, cyclize 2-aminobenzonitrile derivatives with ketones or esters under acidic conditions, followed by reduction of the nitrile to an amine (e.g., using LiAlH4) .
  • Post-Functionalization : Introduce the aminomethyl group via reductive amination of a 3-formyl-2(1H)-quinolinone intermediate using NH3 and NaBH4. This method avoids harsh conditions that might degrade the quinolinone core .

Q. What are the critical stability considerations for handling and storing 3-(aminomethyl)-2(1H)-quinolinone?

  • Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N2/Ar) in a desiccator, as the aminomethyl group may hydrolyze in humid environments .
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the quinolinone aromatic system. Use amber glassware for storage .
  • Temperature : Long-term storage at –20°C is recommended to minimize oxidative decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 3-(aminomethyl)-2(1H)-quinolinone?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving aminomethyl precursors. For example, Pd(OAc)2 with Xantphos ligand improves coupling efficiency in heterocyclic systems .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while additives like molecular sieves absorb by-products (e.g., H2O in reductive amination) .
  • Kinetic Studies : Use in-situ FTIR or HPLC to monitor reaction progress and identify bottlenecks (e.g., slow cyclization steps requiring higher temperatures) .

Q. What computational strategies predict the bioactivity of 3-(aminomethyl)-2(1H)-quinolinone derivatives?

  • Methodological Answer :

  • Molecular Docking : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The aminomethyl group may form hydrogen bonds with active-site residues, as seen in related quinolinones .
  • DFT Calculations : Analyze electron density maps to assess the influence of the aminomethyl group on the quinolinone’s aromaticity and reactivity. The -CH2NH2 moiety acts as an electron donor, lowering the LUMO energy and enhancing nucleophilic attack potential .

Q. How can contradictory data on synthetic yields for aminomethyl-substituted quinolinones be resolved?

  • Methodological Answer :

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., over-reduced intermediates or dimerization products) that may skew yield calculations .
  • Reproducibility Checks : Standardize reagent purity (e.g., anhydrous solvents, fresh catalysts) and reaction setup (e.g., inert atmosphere, precise temperature control) to minimize variability .
  • Cross-Validation : Compare results across multiple analytical techniques (e.g., NMR vs. HPLC purity assays) to confirm yield accuracy .

Q. What mechanistic insights explain the electronic effects of the aminomethyl group on the quinolinone core?

  • Methodological Answer :

  • Spectroscopic Probes : UV-Vis spectroscopy reveals bathochromic shifts in the quinolinone absorption spectrum due to electron donation from the aminomethyl group .
  • Electrochemical Studies : Cyclic voltammetry demonstrates altered redox potentials, indicating enhanced electron density at the quinolinone carbonyl group, which influences reactivity in nucleophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Quinolinone, 3-(aminomethyl)-
Reactant of Route 2
2(1H)-Quinolinone, 3-(aminomethyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。